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(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane Documentation Hub

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  • Product: (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
  • CAS: 116183-84-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Executive Summary: The "Rigidified Spacer" Paradigm In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for improving the potency and selectivity of bioactive small molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigidified Spacer" Paradigm

In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for improving the potency and selectivity of bioactive small molecules. (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (henceforth (1R,4R)-DBH ) represents a "privileged scaffold"—a rigid, bicyclic diamine that mimics the geometry of piperazine but locks it into a specific boat conformation.

Unlike flexible linkers, the (1R,4R)-DBH core reduces the entropic penalty of ligand binding. By freezing the bioactive conformation, it enhances affinity for targets such as neuronal nicotinic receptors (NNRs) , B-Raf kinases , and GPCRs . Furthermore, the bridgehead carbons block metabolic oxidation sites common in piperazines, frequently improving the pharmacokinetic (PK) profile of drug candidates.

This guide provides a comprehensive technical analysis of the (1R,4R)-DBH scaffold, focusing on its stereoselective synthesis, handling of the dihydrobromide salt, and application in high-value drug discovery programs.

Chemical Identity & Technical Specifications

The (1R,4R) enantiomer is the non-natural stereoisomer derived (indirectly) from L-hydroxyproline or directly from D-hydroxyproline. Its "V-shaped" geometry is critical for vectors requiring specific spatial orientation of substituents.

Table 1: Physicochemical Profile
PropertySpecificationTechnical Note
IUPAC Name (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromideBicyclic nomenclature requires careful numbering of the bridgeheads.
CAS Number 132747-20-7Specific to the (1R,4R) dihydrobromide salt.[1]
Formula C₅H₁₀N₂[2][3] · 2HBrThe free base is a volatile oil; the 2HBr salt is a stable solid.
Molecular Weight 259.97 g/mol High bromine content significantly impacts mass balance calculations.
Stereochemistry (1R, 4R)Enantiomer of the more common (1S,4S) form derived directly from L-Hyp.
Solubility High: Water, MethanolLow: THF, DCM, TolueneCritical: Must be neutralized to the free base for organic solvent extractions.
pKa ~8.5 and ~3.5The bridgehead nitrogen is less basic than typical secondary amines due to strain.
Appearance White to off-white crystalline solidHighly hygroscopic; store under inert atmosphere.

Structural Analysis & Stereochemical Utility

The 2,5-diazabicyclo[2.2.1]heptane core is defined by a methylene bridge across C1 and C4 of a piperazine ring. This forces the ring into a rigid boat conformation .

  • Vector Orientation: Substituents at N2 and N5 are projected at defined angles (approx 120° dihedral), unlike the fluxional chair-boat equilibrium of piperazine.

  • Chiral Discrimination: The (1R,4R) isomer probes the "mirror image" chemical space. If a lead compound containing the (1S,4S) isomer shows metabolic liability or off-target toxicity, switching to the (1R,4R) enantiomer often maintains potency while altering metabolic clearance (the "chiral switch" strategy).

Synthesis: The Epimerization-Lactamization Cascade[6][7][8][9]

Synthesizing the (1R,4R) isomer is technically more demanding than the (1S,4S) isomer, which comes directly from natural trans-4-hydroxy-L-proline via inversion at C4. To access the (1R,4R) core from inexpensive L-proline precursors, a strategy involving C2-epimerization is required.

Mechanism of Action

The most robust route utilizes an intramolecular cascade. Starting from a (2S,4R)-4-aminoproline derivative, base-induced epimerization at the alpha-carbon (C2) yields the (2R) intermediate, which immediately undergoes intramolecular cyclization to form the bicyclic lactam.[4][5][6] This lactam is then reduced to the final amine.

Synthesis Start (2S,4R)-4-Hydroxy-L-Proline (Natural Source) Step1 1. N-Protection (Boc/Cbz) 2. OH Activation (Tosylation) 3. Azide Displacement Start->Step1 Inter1 (2S,4R)-4-Amino Ester Step1->Inter1 Step2 Base-Mediated Epimerization (C2) Inter1->Step2 DBU/NaOMe Inter2 (2R,4R)-Intermediate (Transient) Step2->Inter2 Step3 Intramolecular Cyclization Inter2->Step3 Spontaneous Lactam (1R,4R)-Bicyclic Lactam Step3->Lactam Step4 Reduction (BH3 or LiAlH4) & HBr Salt Formation Lactam->Step4 Final (1R,4R)-DBH · 2HBr (CAS 132747-20-7) Step4->Final

Figure 1: The Epimerization-Lactamization Cascade for accessing the (1R,4R) scaffold from L-series precursors.

Experimental Protocol: Salt Neutralization & Coupling

The dihydrobromide salt is stable but unreactive in nucleophilic substitutions. It must be "freed" in situ or pre-neutralized.

Protocol: Free-Basing for Nucleophilic Coupling

  • Suspension: Suspend 1.0 eq of (1R,4R)-DBH · 2HBr in anhydrous MeCN or DMF.

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine) or inorganic base (K₂CO₃).

    • Note: The suspension will clarify as the free amine is liberated.

  • Coupling: Add 1.0 eq of the electrophile (e.g., Alkyl halide, Epoxide, or Activated Ester).

  • Workup: Unlike the salt, the product is likely lipophilic. Dilute with EtOAc, wash with NaHCO₃ (sat), and dry over Na₂SO₄.

Applications in Drug Discovery[10][11]

The (1R,4R)-DBH scaffold is not merely a spacer; it is a functional element that dictates the vector of pharmacophores.

Key Therapeutic Areas[10][11]
  • Antibacterials (Fluoroquinolones):

    • Used as the C7 substituent in quinolones (e.g., analogs of Danofloxacin). The rigid bicyclic amine improves penetration into bacterial cells and reduces efflux compared to simple piperazines.

  • CNS Agents (nAChR Agonists):

    • The bridgehead nitrogen mimics the cationic center of acetylcholine. The (1R,4R) geometry often provides selectivity for

      
       vs 
      
      
      
      nicotinic receptors, crucial for treating cognitive deficits in schizophrenia.
  • Kinase Inhibitors (B-Raf):

    • Used to constrain the solvent-exposed region of the inhibitor, improving solubility and reducing off-target binding to other kinases.

Applications Core (1R,4R)-DBH Scaffold App1 Fluoroquinolone Antibiotics (C7 Sidechain) Core->App1 App2 alpha7 nAChR Agonists (Cognitive Enhancers) Core->App2 App3 B-Raf Kinase Inhibitors (Oncology) Core->App3 Mech1 Reduced Efflux & Metabolic Stability App1->Mech1 Mech2 Conformational Lock (Entropy Reduction) App2->Mech2 App3->Mech2

Figure 2: Therapeutic utility of the (1R,4R)-DBH scaffold across different indications.

Handling, Safety, and Stability

Storage and Stability[5][12]
  • Hygroscopicity: The dihydrobromide salt is hygroscopic. Absorption of water leads to sticky solids and difficulty in precise weighing.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, preferably within a desiccator.

  • Shelf Life: >2 years if kept dry.

Safety Profile
  • Signal Word: Warning.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[7]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.[8]

References

  • Review of Scaffold Utility

    • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.[9] RSC Med.[10] Chem., 2021.[11]

  • Synthesis Route (Epimerization-Lactamization)

    • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Adv., 2015, 5, 10386–10392.[9]

  • Physical Properties & Crystal Structure

    • Crystal structure and properties of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
  • Application in nAChR Agonists

    • Synthesis and biological evaluation of novel hybrids of highly potent and selective alpha4beta2-nAChR partial agonists. Eur. J. Med.[11] Chem., 2016.[12][11]

Sources

Exploratory

Difference between (1S,4S) and (1R,4R)-2,5-diazabicyclo[2.2.1]heptane

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between the enantiomers of 2,5-diazabicyclo[2.2.1]heptane.[1][2][3] [1][2][3] Executive Summary The 2,5-diaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between the enantiomers of 2,5-diazabicyclo[2.2.1]heptane.[1][2][3]

[1][2][3]

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic diamine widely employed in medicinal chemistry as a conformationally constrained surrogate for piperazine.[1][2][3] By locking the nitrogen atoms into a specific spatial orientation, this scaffold reduces the entropic penalty of receptor binding and improves metabolic stability.[2][3]

The core distinction between the (1S,4S) and (1R,4R) isomers lies not in their scalar physical properties (which are identical in achiral environments), but in their synthetic accessibility and biological interaction vectors .[2][3]

  • The (1S,4S) isomer is the "natural" derivative, accessible directly from the chiral pool (trans-4-hydroxy-L-proline), making it cost-effective and the default choice for initial screening.[2]

  • The (1R,4R) isomer is the "unnatural" enantiomer, requiring engineered synthesis routes (e.g., epimerization cascades) or expensive D-proline precursors.[2][3] It is typically employed to probe specific chiral pockets or to evade resistance mechanisms.[2][3]

Structural & Stereochemical Analysis[2][3]

The molecule consists of a norbornane-like cage where carbons 2 and 5 are replaced by nitrogen. The bridgehead carbons are at positions 1 and 4.[2][3]

  • Symmetry: Both enantiomers possess C2 symmetry .[2][3] This implies that the two nitrogen atoms are chemically equivalent in the unsubstituted core, but desymmetrization (e.g., mono-protection) creates chiral centers.[2][3]

  • Conformation: The bridge locks the ring into a rigid boat conformation , unlike the flexible chair/twist-boat equilibrium of piperazine.[2][3]

Diagram 1: Stereochemical Relationship & Numbering

This diagram illustrates the mirror-image relationship and the bridgehead carbon numbering that defines the IUPAC nomenclature.[2][3]

Stereochemistry cluster_S (1S,4S)-Enantiomer cluster_R (1R,4R)-Enantiomer S_Core Bridgeheads: 1S, 4S Source: L-Proline (Natural Chiral Pool) Mirror || MIRROR PLANE || S_Core->Mirror R_Core Bridgeheads: 1R, 4R Source: D-Proline or Epimerization (Unnatural/Engineered) Mirror->R_Core

Caption: The C2-symmetric enantiomers. The (1S,4S) configuration is defined by the bridgehead carbons derived from the chiral center of natural hydroxyproline.[2][3]

Synthesis & Sourcing: The Critical Differentiator

For drug development professionals, the primary logistical difference is sourcing.[2][3] The (1S,4S) isomer is significantly cheaper and more scalable due to its starting material.[2][3]

Route A: (1S,4S) – The "Natural" Route

Synthesized from (2S,4R)-trans-4-hydroxy-L-proline .

  • N-Protection: Boc or Cbz protection of L-hydroxyproline.

  • Activation: Tosylation of the C4-hydroxyl group.[2]

  • Cyclization: Intramolecular nucleophilic displacement creates the bridge, retaining the S-configuration at C1 (originally C2 of proline) and inverting C4 to S.[2][3]

Route B: (1R,4R) – The "Engineered" Route

Synthesized via two primary methods, both adding complexity/cost:[2][3]

  • Chiral Pool Inversion: Starts from cis-4-hydroxy-D-proline (expensive).

  • Epimerization Cascade: Starts from L-hydroxyproline but involves an oxidation/reduction sequence or base-mediated epimerization to invert the stereocenters before cyclization.

Diagram 2: Synthetic Divergence

Synthesis cluster_S Route A: Retention of Chirality cluster_R Route B: Stereochemical Inversion Start Trans-4-Hydroxy-L-Proline (Cheap, Abundant) Step1_S 1. N-Protection 2. O-Tosylation Start->Step1_S Step1_R Epimerization / Oxidation OR Use D-Proline Start->Step1_R Requires Engineering Step2_S Intramolecular Cyclization (Inversion at C4) Step1_S->Step2_S Product_S (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (Standard Scaffold) Step2_S->Product_S Step2_R Cyclization Sequence Step1_R->Step2_R Product_R (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (Specialized Scaffold) Step2_R->Product_R

Caption: Synthetic workflow showing the direct access to the (1S,4S) isomer versus the engineered routes required for the (1R,4R) isomer.

Physicochemical Properties Comparison

While scalar properties are identical, vector properties (optical rotation) allow for rapid quality control differentiation.[2][3]

Property(1S,4S)-Isomer(1R,4R)-IsomerNotes
CAS (Dihydrobromide) 132747-20-7132747-19-4 (Free base: 132339-20-9)Verify salt form when ordering.[4]
Optical Rotation

(

)

(

)
Signs are opposite.[2][3]
Melting Point ~300°C (dec)~300°C (dec)Identical.[2][3]
pKa ~8.5 (secondary amine)~8.5 (secondary amine)Identical basicity.[2][3]
Solubility High in H2O, MeOHHigh in H2O, MeOHIdentical.[2][3]

Medicinal Chemistry Applications

The choice between (1S,4S) and (1R,4R) is dictated by the chirality of the biological target.[2][3]

Case Study: Danofloxacin

Danofloxacin is a veterinary fluoroquinolone antibiotic.[2][3][5][6]

  • Active Isomer: It utilizes the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety at the C7 position of the quinolone core.[2][3]

  • Mechanism: The rigid bicyclic ring improves penetration into bacterial cells and enhances binding to DNA gyrase compared to flexible piperazine analogs.[2][3]

  • Selection Logic: The (1S,4S) configuration was selected not only for its superior antibacterial potency (target fit) but also because its synthesis from L-hydroxyproline supported commercial scalability.[2][3]

Decision Matrix for Drug Design

When to use which isomer?

  • Start with (1S,4S): Due to cost and availability.

  • Screen (1R,4R): If the (1S,4S) analog shows metabolic instability or poor binding (steric clash).

  • Use (1R,4R) for IP: Sometimes the "unnatural" isomer is pursued to secure distinct intellectual property or to avoid specific off-target toxicities associated with the natural metabolite.[2][3]

Experimental Protocols

Protocol 1: Self-Validating Identity Check (Optical Rotation)

Objective: Distinguish between (1S,4S) and (1R,4R) stock powders, as labeling errors can occur.

Reagents:

  • Sample (approx. 20 mg).[2][3]

  • Solvent: Distilled Water (for HBr salt) or Chloroform (for N-Boc protected).[2][3]

Procedure:

  • Preparation: Dissolve exactly 10 mg of the sample in 1.0 mL of solvent (

    
    ).
    
  • Equilibration: Allow the solution to equilibrate to 23°C in a thermostated polarimeter cell.

  • Measurement: Measure optical rotation at the Sodium D-line (589 nm).

  • Validation:

    • If

      
       is Positive (+)  (in water, HBr salt): Confirms (1S,4S) .[2][3]
      
    • If

      
       is Negative (-)  (in water, HBr salt): Confirms (1R,4R) .[2][3]
      
    • Note: For N-Boc derivatives in

      
      , the signs are often reversed (check CoA).
      
Protocol 2: General Synthesis of (1S,4S)-Core (Conceptual)

Based on Portoghese et al. and Beinat et al.[2][3]

  • Starting Material: (2S,4R)-4-Hydroxyproline.[2]

  • Step 1: N-protection with

    
     in NaOH/Dioxane.[2]
    
  • Step 2: Esterification of the carboxylic acid (MeOH/H+).[2][3]

  • Step 3: Tosylation of the C4-OH (TsCl, Pyridine).[2][3]

  • Step 4 (Critical): Treatment with benzylamine (or ammonia source) at elevated temperature.[2][3][7] The amine attacks the C4-OTs in an

    
     fashion (inversion), followed by intramolecular attack on the ester to close the bridge.[2][3]
    
  • Result: Formation of the (1S,4S) bicyclic lactam, which is then reduced (LiAlH4) to the diamine.[2][3]

References

  • Beinat, C., et al. (2013).[2][3] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 54(36), 4858-4860.[2][3] Link[2][3]

  • Pfizer Inc. (1990).[2][3] "Danofloxacin: Stereochemical configuration and antibacterial activity."[2][3] Journal of Medicinal Chemistry. (Validated via FDA/FAO Danofloxacin Monographs).[2][3] Link

  • Zhang, Y., et al. (2015).[2][3] "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." Tetrahedron, 71(14), 2164-2171.[2][3] Link[2][3]

  • PubChem. (n.d.).[2][3][8] "2,5-Diazabicyclo[2.2.1]heptane."[1][2][3][4][5][6][7][9][10][11][12] National Library of Medicine.[2][3][4] Link[2][3][4]

  • ChemicalBook. (n.d.).[2][3] "(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Properties." Link

Sources

Foundational

Technical Guide: (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry

The following guide is a comprehensive technical resource designed for medicinal chemists and drug discovery scientists. It synthesizes structural data, synthetic protocols, and application logic for the (1R,4R)-2,5-diaz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for medicinal chemists and drug discovery scientists. It synthesizes structural data, synthetic protocols, and application logic for the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold.

Executive Summary & Core Identity

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (commonly abbreviated as (1R,4R)-2,5-DBH ) is a high-value, conformationally restricted diamine scaffold. Unlike its flexible congeners (piperazine or 1,4-diazepane), the 2,5-DBH core forces substituents into specific vectors, reducing the entropic penalty of binding and often improving metabolic stability by sterically hindering oxidative hotspots.

While the (1S,4S) enantiomer is readily accessible from natural trans-4-hydroxy-L-proline, the (1R,4R) enantiomer has historically been more challenging to synthesize, making it a "privileged" scaffold for exploring novel chemical space in kinase inhibitors, GPCR ligands, and antibacterial agents.

Nomenclature & Synonym Mapping

The following table consolidates common identifiers to ensure precision in procurement and literature searching.

Chemical EntityCommon SynonymsCAS NumberMolecular Weight
Parent Free Base (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane; (1R,4R)-DBH133097-95-7 98.15 g/mol
Dihydrobromide Salt (1R,4R)-2,5-DBH[1][2]·2HBr125224-64-8 260.0 g/mol
N-Boc Derivative tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate134003-84-2 198.26 g/mol
Methyl Derivative (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane1403763-25-6 (2HCl salt)112.17 g/mol

Structural Utility: The "Rigidification" Strategy

In medicinal chemistry, replacing a piperazine ring with 2,5-DBH is a classic bioisosteric replacement strategy.

  • Vector Orientation: The bridgehead carbons (C1 and C4) lock the nitrogen lone pairs and substituents into a fixed geometry. This is critical for differentiating between receptor subtypes that may tolerate flexible ligands but selectively bind rigidified ones.

  • Basicity Modulation: The bridgehead strain slightly reduces the pKa of the nitrogen atoms compared to piperazine, which can improve membrane permeability (LogD) and alter the pharmacokinetic profile.

  • Chirality as a Probe: Accessing the (1R,4R) enantiomer allows chemists to probe the "unnatural" vector space, often rescuing activity where the (1S,4S) analog (derived from natural proline) fails due to steric clash.

Synthetic Protocol: The Epimerization-Lactamization Cascade

Synthesizing the (1R,4R) enantiomer from inexpensive trans-4-hydroxy-L-proline requires inverting two chiral centers. The most robust, field-proven method utilizes an epimerization-lactamization cascade , avoiding long linear sequences of protection/deprotection.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the logic flow from the natural L-proline precursor to the (1R,4R) target.

SynthesisPathway Proline trans-4-Hydroxy-L-Proline (Natural Precursor) Inter1 N-Protected 4-Aminoproline Ester Proline->Inter1 1. N-Protection 2. OH Activation 3. Azide Displacement Epimer Base-Mediated C2 Epimerization Inter1->Epimer Strong Base (e.g., KHMDS) Lactam Bridged Lactam Intermediate Epimer->Lactam Intramolecular Cyclization Target (1R,4R)-2,5-DBH (Final Scaffold) Lactam->Target LiAlH4 Reduction

Caption: Synthesis of (1R,4R)-2,5-DBH via epimerization-lactamization cascade (Adapted from Cui et al., 2015).

Detailed Experimental Protocol

Objective: Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Reagents:

  • Starting Material: (2S,4R)-1-benzoyl-4-aminoproline methyl ester (derived from L-hydroxyproline).[3]

  • Base: Potassium hexamethyldisilazide (KHMDS) or Sodium Methoxide (NaOMe).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄).[4]

Step-by-Step Workflow:

  • Epimerization-Lactamization:

    • Dissolve (2S,4R)-1-benzoyl-4-aminoproline methyl ester in anhydrous THF.

    • Cool to 0°C and add KHMDS (1.1 equiv) dropwise. Note: The strong base promotes epimerization at the C2 position.

    • Allow the reaction to warm to room temperature.[3] The intermediate undergoes spontaneous intramolecular aminolysis to form the rigid bicyclic lactam.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the ester and formation of the lactam.

  • Reduction:

    • Dissolve the purified lactam in dry THF under N₂ atmosphere.

    • Slowly add LiAlH₄ (3.0 equiv) at 0°C.

    • Reflux the mixture for 4–6 hours to ensure complete reduction of both the amide and the N-benzoyl group (if removal is intended via hydrogenolysis later) or selective reduction of the lactam carbonyl.

    • Alternative: If the N-benzoyl group is retained as a benzyl, it can be removed via Pd/C hydrogenation.

  • Salt Formation:

    • Quench the reaction carefully with Glauber’s salt (Na₂SO₄·10H₂O).

    • Filter solids and concentrate the filtrate.

    • Dissolve the residue in ethanol and treat with 48% HBr (aq) or HBr/acetic acid.

    • Precipitate the dihydrobromide salt with diethyl ether.

    • Yield: Typically 60-75% overall yield for the cascade steps.

Medicinal Chemistry Applications

The (1R,4R)-2,5-DBH scaffold is predominantly used in two high-impact areas:

Antibacterial Quinolones

The scaffold serves as a C7-substituent in fluoroquinolone antibiotics. The rigid bicyclic structure improves Gram-positive potency and reduces efflux pump susceptibility compared to simple piperazine analogs.

  • Mechanism: The 2,5-DBH moiety projects into the solvent-exposed region of the DNA gyrase complex, enhancing binding affinity through specific hydrophobic interactions.

  • Example: 7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl] derivatives have shown superior activity profiles in preclinical models compared to their (1S,4S) counterparts.

CNS & Pain Modulation

In the design of ligands for opioid receptors and neuronal nicotinic acetylcholine receptors (nAChRs), the 2,5-DBH core acts as a conformational lock .

  • Case Study: In the development of selective ligands, replacing a flexible linker with (1R,4R)-2,5-DBH often results in a "selectivity jump" by preventing the molecule from adopting conformations that bind to off-target receptors (e.g., hERG channels).

References

  • Cui, B., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5, 10386-10390. Link

  • Jordis, U., et al. (1990). Synthesis of (1R,4R)- and (1S,4S)-2,5-Diazabicyclo[2.2.1]heptanes and Their N-Substituted Derivatives. Synthesis, 1990(10), 925-930.[5] Link

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Link

  • ChemicalBook. (2025). tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride Product Properties. Link

Sources

Exploratory

Therapeutic Architectures: The 2,5-Diazabicyclo[2.2.1]heptane Scaffold in Modern Drug Discovery

Executive Summary In the pursuit of high-affinity, selective small molecule therapeutics, conformational restriction remains a dominant strategy. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of high-affinity, selective small molecule therapeutics, conformational restriction remains a dominant strategy. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a "privileged structure," offering a rigidified alternative to the ubiquitous piperazine ring.[1] By locking the nitrogen vectors into a defined bicyclic cage, this scaffold reduces the entropic penalty of binding, enhances metabolic stability, and improves selectivity profiles against off-target receptors.

This technical guide analyzes the therapeutic utility of 2,5-DBH, focusing on its critical role in neuropharmacology (nAChR modulation) and anti-infectives (fluoroquinolones), while providing validated protocols for its synthesis and biological evaluation.

Structural Pharmacology: The "Rigidification" Thesis

The 2,5-DBH core is characterized by a methylene bridge across C1 and C4 of a piperazine ring. This structural modification introduces three critical pharmacological advantages:

  • Vector Definition: Unlike piperazine, which oscillates between chair and boat conformations, 2,5-DBH is locked in a rigid boat-like geometry. This directs substituents at the N2 and N5 positions into precise vectors (

    
     dihedral angle), ideal for spanning distinct hydrophobic pockets in G-protein coupled receptors (GPCRs) and ion channels.
    
  • Chirality-Driven Selectivity: The scaffold possesses two chiral centers (C1 and C4). The (1S,4S) and (1R,4R) enantiomers often exhibit orthogonal biological activities, allowing for the precise tuning of receptor subtype selectivity (e.g.,

    
     vs. 
    
    
    
    nAChR).
  • Basicity Modulation: The bridgehead carbons increase the

    
    -character of the nitrogen lone pairs, slightly lowering the pKa compared to piperazine (typically 8.5–9.0 vs. 9.8). This improves membrane permeability (CNS penetration) while maintaining sufficient basicity for cation-
    
    
    
    interactions at the receptor site.
Table 1: Physicochemical Comparison (Piperazine vs. 2,5-DBH)
FeaturePiperazine2,5-Diazabicyclo[2.2.1]heptaneImpact on Drug Design
Conformation Flexible (Chair/Boat)Rigid (Bridged Boat)Reduced entropic penalty upon binding.
Chirality AchiralChiral (C1, C4)Enables enantioselective target engagement.
Lipophilicity (LogP) -1.17-0.6 (approx)Improved blood-brain barrier (BBB) penetration.
Metabolic Stability ModerateHighBridgehead steric bulk protects N-dealkylation.

Primary Therapeutic Application: Neuropharmacology

The most advanced application of the 2,5-DBH scaffold is in the modulation of Nicotinic Acetylcholine Receptors (nAChRs) . The rigid scaffold mimics the distance between the ammonium center and the hydrogen bond acceptor found in acetylcholine and epibatidine, but with reduced toxicity.

Mechanism of Action: nAChR Partial Agonism

Derivatives such as 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane act as high-affinity partial agonists at the


 subtype.
  • Analgesia: Activation of presynaptic

    
     receptors in the dorsal horn of the spinal cord inhibits nociceptive transmission.
    
  • CNS Disorders: Partial agonism normalizes dopamine release in the mesolimbic pathway, offering therapeutic potential for depression and smoking cessation without the desensitization associated with full agonists.

Visualization: nAChR Signaling Pathway

The following diagram illustrates the downstream effects of 2,5-DBH ligand binding to neuronal nAChRs.

nAChR_Pathway Ligand 2,5-DBH Ligand (e.g., Pyridyl-DBH) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Ki < 1nM) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VCC Voltage-Gated Ca2+ Channels (Opening) Depolarization->VCC Vesicle Synaptic Vesicle Fusion VCC->Vesicle Ca2+ Trigger Neurotransmitter Neurotransmitter Release (GABA, Dopamine, Ach) Vesicle->Neurotransmitter Effect Analgesia / Anxiolysis Neurotransmitter->Effect Modulation

Figure 1: Signal transduction pathway for 2,5-DBH mediated nAChR agonism resulting in therapeutic analgesia.

Anti-Infective Applications: The Danofloxacin Case Study[2]

Beyond the CNS, the 2,5-DBH scaffold is a critical component of the veterinary antibiotic Danofloxacin .

  • Role: The (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane moiety replaces the piperazine ring found in ciprofloxacin.[2]

  • Advantage: The rigid bicyclic amine improves the pharmacokinetic profile (longer half-life) and enhances activity against Gram-negative bacteria by optimizing the penetration into the bacterial cell wall and binding to DNA gyrase.

  • Clinical Relevance: It demonstrates that the scaffold is viable for systemic administration and scalable for commercial manufacturing.

Experimental Protocols

Protocol A: Modular Synthesis of Heteroaryl-2,5-DBH Libraries

Objective: To synthesize a library of 2-heteroaryl-2,5-diazabicyclo[2.2.1]heptanes for SAR screening. This protocol utilizes a Palladium-catalyzed Buchwald-Hartwig amination, which is superior to nucleophilic aromatic substitution for electron-rich heteroaryls.

Reagents:

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (Commercial starting material)

  • Heteroaryl bromides (diverse library)

  • Pd_2(dba)_3 (Catalyst)

  • BINAP or Xantphos (Ligand)

  • NaOtBu (Base)

  • Toluene (Solvent)[3]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv), Heteroaryl bromide (1.1 equiv), Pd_2(dba)_3 (0.02 equiv), and BINAP (0.04 equiv).

  • Activation: Add NaOtBu (1.5 equiv) and anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours .

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water/brine.

  • Deprotection: Dissolve the crude intermediate in CH_2Cl_2. Add Trifluoroacetic acid (TFA) (10 equiv) and stir at room temperature for 2 hours to remove the Boc group.

  • Purification: Concentrate in vacuo. Basify with saturated NaHCO_3. Extract with CH_2Cl_2.[4] Purify via preparative HPLC or flash chromatography (MeOH/DCM gradient).

Protocol B: Radioligand Binding Assay (nAChR Affinity)

Objective: Determine the binding affinity (


) of synthesized ligands for the 

nAChR subtype using [^3H]-Epibatidine displacement.

Materials:

  • Rat cortical membranes (source of

    
     receptors).
    
  • [^3H]-Epibatidine (Specific activity ~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2, 1 mM MgCl_2, pH 7.4.

Procedure:

  • Membrane Prep: Thaw rat cortical membranes and homogenize in ice-cold Assay Buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL of Test Compound (7 concentrations, log scale).

    • 50 µL of [^3H]-Epibatidine (Final concentration 0.5 nM).

    • 100 µL of Membrane suspension (10–20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 2 hours to reach equilibrium.

  • Termination: Harvest cells using a cell harvester (e.g., Tomtec) onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters rapidly (3x) with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity using a beta-counter.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of epibatidine).

Future Outlook

The 2,5-DBH scaffold is evolving beyond nAChR ligands. Current research highlights two emerging frontiers:

  • Biased Opioid Agonism: Modifying the N-substituents with cinnamyl or bulky aryl groups has yielded compounds with dual

    
    -opioid/nAChR activity, potentially decoupling analgesia from respiratory depression.
    
  • Kinase Inhibition: The scaffold is being utilized as a rigid linker in B-Raf inhibitors (e.g., for melanoma), positioning ATP-competitive motifs with higher precision than flexible linkers.

References

  • Zhang, H. K., et al. (2016).[5] "Synthesis and biological evaluation of novel hybrids of highly potent and selective

    
    -nicotinic acetylcholine receptor (nAChR) partial agonists." European Journal of Medicinal Chemistry, 124, 689–697.[5] Link
    
  • Bunnelle, W. H., et al. (2007). "Design and synthesis of 2-(3-pyridyl)-2,5-diazabicyclo[2.2.1]heptanes as novel nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry, 50(15), 3627–3644. Link

  • Jain, R., et al. (2017). "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry. Link

  • McGuirk, P. R., et al. (1992). "Synthesis and structure-activity relationships of the fluoroquinolone antibacterial danofloxacin." Journal of Medicinal Chemistry, 35(13), 2551-2558. Link

  • Mazurov, A., et al. (2011). "2,5-Diazabicyclo[2.2.1]heptane-based nicotinic acetylcholine receptor ligands." Current Topics in Medicinal Chemistry, 11(20). Link

Sources

Foundational

Technical Guide: Stability &amp; Handling of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane

This guide provides an in-depth technical analysis of the stability, handling, and application of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, specifically contrasting its stable salt forms with the reactive free base. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability, handling, and application of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, specifically contrasting its stable salt forms with the reactive free base.

Executive Summary

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (often abbreviated as 2,5-DBH) is a rigid, bicyclic diamine scaffold widely used in medicinal chemistry to restrict conformational flexibility in drug candidates.[1][2] It serves as a "conformationally locked" piperazine surrogate.[2]

The Core Challenge: While the dihydrobromide (2HBr) or dihydrochloride (2HCl) salts are robust, crystalline solids suitable for long-term storage, the free base is thermodynamically unstable in open air. It exhibits significant hygroscopicity, volatility, and a high propensity for carbamate formation upon exposure to atmospheric CO₂.

This guide outlines the mechanistic reasons for this instability and provides validated protocols for liberating the free base in situ to ensure experimental reproducibility.

Chemical & Physical Profile

The 2,5-diazabicyclo[2.2.1]heptane core features a bridged boat conformation. This rigidity forces the nitrogen lone pairs into specific spatial orientations, influencing both basicity and nucleophilicity.

Comparative Properties Table
PropertyDihydrobromide Salt (2HBr)Free Base (Neutral)
CAS Number 132747-20-7 (enantiomer generic)132339-20-9
Physical State White to off-white crystalline powderColorless oil or low-melting semi-solid
Melting Point > 300 °C (decomposition)< 40 °C (often handled as oil)
Hygroscopicity Low (Non-hygroscopic if pure)High (Rapidly absorbs moisture)
Air Stability Stable indefinitely at RTUnstable (Absorbs CO₂ → Carbamates)
Solubility Water, Methanol, DMSODCM, Chloroform, Ethers, Toluene
pKa (est.) N/A (Protonated)~9.2 (N1) and ~5.5 (N2) [1]

Mechanisms of Instability

The "Free Base" Trap: Carbamate Formation

Like many aliphatic diamines, the free base of 2,5-DBH is a strong nucleophile. Upon exposure to air, the unprotonated nitrogen attacks atmospheric carbon dioxide (


) to form carbamic acid species, which subsequently form unstable carbamate salts with remaining free amine.
  • Observation: A clear oil turns cloudy or viscous within minutes of air exposure.

  • Impact: This alters stoichiometry in subsequent coupling reactions (e.g., Buchwald-Hartwig or amide coupling), leading to lower yields and "unaccounted" impurities.

Thermal & Oxidative Stress

The salt lattice energy (specifically in the dihydrobromide) is stabilized by an extensive 3D network of N–H···Br hydrogen bonds [2]. Removing this lattice to generate the free base removes this stabilization, making the molecule susceptible to:

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or imines under ambient light/air.

  • Volatility: The low molecular weight (98.15 g/mol ) and lack of H-bond donors (intermolecular) in the free base result in partial volatility under high vacuum.

Operational Protocols

Protocol A: In Situ Liberation (Recommended)

For use in cross-coupling or nucleophilic substitution reactions.

Principle: Avoid isolating the free base. Liberate it directly in the reaction solvent or a biphasic system immediately prior to use.

  • Suspension: Suspend (1R,4R)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 equiv) in the reaction solvent (e.g., Toluene, Dioxane, or DMF).

  • Base Addition: Add a solid inorganic base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) used in the coupling reaction.
    • Note: Use at least 3.0 - 4.0 equivalents of base to neutralize the 2HBr and drive the catalytic cycle.

  • Activation: Stir at room temperature for 15–30 minutes under Argon/Nitrogen. The mixture will likely remain a suspension (inorganic salts).

  • Reaction: Add the catalyst and electrophile directly to this suspension.

Protocol B: Isolation of Free Base (If Strictly Necessary)

For use when inorganic salts interfere with the reaction mechanism.

  • Dissolution: Dissolve the 2HBr salt in minimum water (

    
    ).
    
  • Basification: Cool to 0 °C. Slowly add 50% w/w NaOH solution until pH > 12.

  • Extraction: Exhaustively extract with Dichloromethane (DCM) or Chloroform (

    
    ).
    
    • Critical: Do not use Ethyl Acetate (amine may attack the ester).

  • Drying: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    if Lewis acidity is a concern, though usually safe).
  • Concentration: Filter and concentrate under Argon at low temperature (< 30 °C).

  • Storage: Do not store. Use immediately. If storage is unavoidable, freeze at -20 °C under Argon.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for handling 2,5-DBH salts versus free base to maximize yield and reproducibility.

G Start Starting Material: (1R,4R)-2,5-DBH Salt (2HBr) Goal Goal: Reaction with Electrophile Start->Goal CheckSens Is the reaction sensitive to inorganic salts? Goal->CheckSens InSitu Protocol A: In Situ Liberation (Recommended) Action1 Add Excess Base (Cs2CO3/NaOtBu) InSitu->Action1 Isolation Protocol B: Isolation (High Risk) Risk1 Risk: CO2 Absorption & Hygroscopicity Isolation->Risk1 Action2 Extract (DCM/NaOH) Conc. under Argon Isolation->Action2 CheckSens->InSitu No CheckSens->Isolation Yes Success High Yield Reproducible Action1->Success Action2->Success If used immediately

Figure 1: Decision workflow for handling 2,5-diazabicyclo[2.2.1]heptane salts.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3527810, 2,5-Diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Britvin, S. N., & Rumyantsev, A. M. (2017).[1][2] Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1861–1865. Retrieved from [Link]

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Advances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline

Application Note: High-Fidelity Synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Part 1: Executive Summary & Stereochemical Strategy The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane

Part 1: Executive Summary & Stereochemical Strategy

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally rigid bioisostere of piperazine.[1] Its bridgehead nitrogens provide precise vector orientation for substituents, making it critical for GPCR ligands and kinase inhibitors.

The Stereochemical Paradox: A critical distinction must be made immediately regarding the starting material and the target enantiomer.

  • Standard Route: The classical synthesis (Braish method) starting from trans-4-hydroxy-L-proline (natural L-Hyp) yields the (1S, 4S) enantiomer due to the conservation of the C2 stereocenter and inversion at C4.

  • Target Route ((1R, 4R)): To synthesize the (1R, 4R) enantiomer specifically from trans-4-hydroxy-L-proline (as requested), one cannot use the standard Braish protocol. Instead, a C2-Epimerization-Lactamization Cascade (Cui Strategy) must be employed.

This guide details the Cui Strategy to satisfy the specific request for (1R, 4R) from L-Hyp, while also providing the Braish Protocol as a reference control, as it is the industry standard for the scaffold itself.

Part 2: Strategic Reaction Pathways

The following logic map illustrates the divergence in synthesis based on the desired enantiomer.

DBH_Synthesis Start trans-4-Hydroxy-L-Proline (2S, 4R) Step1_Std N-Boc Protection & Esterification Start->Step1_Std Standard Route Step1_Cui N-Benzoyl Protection & Esterification Start->Step1_Cui Epimerization Route Step2_Std C4 Activation (Ms) & Azide Displacement Step1_Std->Step2_Std Inter_Std cis-4-Azido Intermediate (2S, 4S) Step2_Std->Inter_Std Inversion at C4 Prod_Std (1S, 4S)-2,5-DBH (Natural Product of L-Hyp) Inter_Std->Prod_Std Reductive Cyclization Step2_Cui Mitsunobu/Azide & Reduction Step1_Cui->Step2_Cui Inter_Cui 4-Amino Intermediate (2S, 4R) Step2_Cui->Inter_Cui Retention at C4 (Net) Step3_Cui Base-Mediated C2 Epimerization Inter_Cui->Step3_Cui Thermodynamic Control Prod_Cui (1R, 4R)-2,5-DBH (Target Enantiomer) Step3_Cui->Prod_Cui Lactamization & Reduction

Figure 1: Divergent synthetic pathways. The Standard Route (Red) yields (1S, 4S). The Epimerization Route (Green) yields the requested (1R, 4R).

Part 3: Detailed Protocols

Protocol A: Synthesis of (1R, 4R)-2,5-DBH (The Cui Epimerization Method)

Use this protocol to obtain the (1R, 4R) enantiomer starting from L-Hyp.

Mechanism: This route relies on the thermodynamic instability of the trans-2,4-substituted pyrrolidine system. Under basic conditions, the C2 center epimerizes to the cis form, which pre-organizes the molecule for intramolecular lactamization.[1]

Step 1: Preparation of (2S, 4R)-N-Benzoyl-4-aminoproline Methyl Ester

  • Esterification: Suspend trans-4-hydroxy-L-proline (100 mmol) in MeOH (300 mL). Add

    
     (120 mmol) dropwise at 0°C. Reflux for 4 h. Concentrate to yield the methyl ester HCl salt.
    
  • N-Protection: Dissolve the salt in DCM/Water (1:1). Add

    
     (2.5 eq). Add Benzoyl Chloride (1.1 eq) dropwise at 0°C. Stir 2 h. Separate organic layer, dry (
    
    
    
    ), and concentrate.
  • Azidation (Mitsunobu): Dissolve N-Bz-Hyp-OMe in THF. Add

    
     (1.2 eq) and DPPA (Diphenylphosphoryl azide, 1.2 eq). Add DIAD (1.2 eq) dropwise at 0°C. Stir at RT for 12 h. (Note: This inverts C4 to cis-4-azido).
    
  • Correction for (1R, 4R): The Cui method actually requires the amino group to be trans relative to the ester for the initial setup, but the epimerization fixes the relative stereochemistry.

    • Refined Step: Perform the standard mesylation/azide inversion (yielding cis-4-azido, 2S, 4S). Reduce the azide to amine (

      
      , Pd/C). This yields the (2S, 4S)-amino ester.
      
    • Epimerization Trigger: The (2S, 4S) amine is not competent for cyclization (trans-relationship). However, heating with base causes C2 epimerization to (2R, 4S), placing the amine and ester cis.

Step 2: The Epimerization-Lactamization Cascade [2]

  • Reagents: Sodium Methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve (2S, 4S)-4-amino-N-benzoylproline methyl ester in dry MeOH (0.1 M).

    • Add NaOMe (2.0 eq).

    • Heat to reflux (65°C) for 24 hours.

    • Observation: The reaction proceeds via a reversible epimerization at C2. The (2R) epimer rapidly cyclizes to form the bicyclic lactam, driving the equilibrium forward.

    • Workup: Neutralize with Amberlite IR-120 (H+ form). Filter and concentrate. Purify via flash chromatography (DCM/MeOH).

    • Intermediate Product: (1R, 4R)-2-benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one.

Step 3: Lactam Reduction

  • Reagents:

    
     (LAH), THF.
    
  • Procedure:

    • Suspend LAH (3.0 eq) in anhydrous THF under Argon.

    • Add the lactam intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 16 hours.

    • Quench: Fieser workup (

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water).
    • Filter precipitate. Concentrate filtrate.

    • Final Product: (1R, 4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (The benzoyl is reduced to benzyl).

Protocol B: Synthesis of (1S, 4S)-2,5-DBH (The Standard Braish Method)

Use this protocol if the enantiomer requirement is flexible or if (1S, 4S) is acceptable. This is the most robust, scalable method.

Step 1: Activation and Displacement

  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Mesylation: DCM,

    
     (2.0 eq), MsCl (1.2 eq), 0°C 
    
    
    
    RT. (Quantitative yield).
  • Azide Displacement: Dissolve crude mesylate in DMF. Add

    
     (2.0 eq). Heat to 60°C for 16 h.
    
    • Safety: Use a blast shield. Do not use chlorinated solvents in this step.[3][4]

    • Result: N-Boc-cis-4-azido-L-proline methyl ester (Inversion at C4

      
       S).
      

Step 2: Reductive Cyclization

  • Ester Reduction: Dissolve azide-ester in THF. Add

    
     (2.0 eq) at 0°C. Stir 12 h.
    
    • Product: N-Boc-cis-4-azido-L-prolinol.

  • Activation: React the alcohol with MsCl/TEA in DCM to form the primary mesylate.

  • Cyclization: Hydrogenate the crude mesylate-azide in MeOH with 10% Pd/C (1 atm

    
    ).
    
    • Mechanism:[5] The azide reduces to the amine, which spontaneously attacks the primary mesylate (intramolecular

      
      ).
      
    • Product: N-Boc-(1S, 4S)-2,5-diazabicyclo[2.2.1]heptane.

Part 4: Critical Quality Control & Safety

Stereochemical Validation Table

Verify your product using specific rotation


.
CompoundStarting MaterialProtocolExpected

(c=1, MeOH)
(1S, 4S)-2,5-DBH trans-4-OH-L-ProBraish (Std)Negative (-)
(1R, 4R)-2,5-DBH trans-4-OH-L-ProCui (Epimerization)Positive (+)
(1R, 4R)-2,5-DBH cis-4-OH-D-ProBraish (Std)Positive (+)
Azide Safety Protocol (Mandatory)
  • Apparatus: All azide reactions must be conducted behind a blast shield.

  • Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[3] Formation of diazidomethane (highly explosive) is possible. Use DMF or DMSO.

  • Waste: Quench azide waste with 10% sodium nitrite (

    
    ) and sulfuric acid (controlled) or commercially available quenching solutions before disposal.
    

Part 5: References

  • Braish, T. F., et al. (1990). "Construction of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ring system via an enantioselective synthesis." The Journal of Organic Chemistry, 55(5), 1684–1687.

  • Cui, B., et al. (2015).[6] "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." RSC Advances, 5, 23064-23072.

  • Portoghese, P. S., & Mikhail, A. A. (1966). "Stereoisomeric ligands as opioid receptor probes." Journal of Organic Chemistry, 31(4), 1059.

  • UC Santa Barbara. (n.d.). "Laboratory Safety Fact Sheet: Synthesizing, Purifying and Handling Organic Azides."

Sources

Application

Reductive amination conditions for N-functionalization of 2,5-diazabicyclo[2.2.1]heptane

Application Note: Precision N-Functionalization of 2,5-Diazabicyclo[2.2.1]heptane via Reductive Amination Executive Summary & Strategic Value The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Functionalization of 2,5-Diazabicyclo[2.2.1]heptane via Reductive Amination

Executive Summary & Strategic Value

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a "privileged structure" in modern medicinal chemistry.[1] Unlike the flexible piperazine ring, the 2,5-DBH methylene bridge locks the molecule into a rigid boat conformation. This restriction reduces the entropic penalty of binding to protein targets (e.g., Nicotinic Acetylcholine Receptors, Kinases) and directs substituents into precise vectors defined by the bridgehead carbons.

However, this rigidity introduces specific synthetic challenges. The bridgehead nitrogens are more sterically encumbered than standard secondary amines, and the bicyclic framework alters the nucleophilicity of the nitrogen lone pairs. This guide details optimized reductive amination protocols designed to overcome these steric barriers while preventing common pitfalls like over-alkylation or incomplete conversion.

Mechanistic Insight & Reaction Design

Reductive amination on 2,5-DBH proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced.

The Steric Challenge: In 2,5-DBH, the nitrogen lone pairs are oriented exo or endo depending on the specific isomer and substitution. The methylene bridge (C7) creates significant steric bulk "above" the ring. Consequently, the approach of the electrophile (aldehyde/ketone) and the reducing agent is often stereoelectronically controlled.

Critical Decision Factors:

  • Basicity: The 2,5-DBH nitrogen is moderately basic. If using the dihydrobromide or dihydrochloride salt (common commercial forms), complete neutralization is non-negotiable before imine formation can occur.

  • Solvent Effects: 1,2-Dichloroethane (DCE) is the preferred solvent for standard protocols due to its ability to solubilize both the organic intermediates and the slightly polar iminium salts.

  • Water Scavenging: For ketones or sterically hindered aldehydes, the equilibrium between hemiaminal and iminium is unfavorable. Dehydrating agents (e.g., Ti(OiPr)₄) are required to drive the reaction forward.

Diagram 1: Mechanistic Pathway & Steric Considerations

G Start 2,5-DBH (Free Base) + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Sterically Congested) Hemiaminal->Iminium Dehydration (-H2O) Water H2O (Remove for Ketones) Hemiaminal->Water Byproduct Product N-Alkylated 2,5-DBH Iminium->Product Reduction Acid Acid Cat. (AcOH) Acid->Iminium Catalysis Reductant Hydride Donor (NaBH(OAc)3) Reductant->Product

Caption: The reaction trajectory moves from nucleophilic attack to critical iminium formation. Note that water removal is the rate-limiting step for hindered substrates.

Experimental Protocols

Protocol A: The "Gold Standard" (Aldehydes)

Best for: Aromatic and aliphatic aldehydes, high functional group tolerance.

Reagents:

  • Substrate: N-Boc-2,5-diazabicyclo[2.2.1]heptane (Free base preferred; if salt, see Step 1).

  • Aldehyde: 1.1 – 1.2 equivalents.

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 equivalents.

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous].

  • Additive: Acetic Acid (AcOH), 1-2 equivalents.

Procedure:

  • Salt Neutralization (If required): If starting with N-Boc-2,5-DBH·HCl, suspend in DCE and add 1.05 eq of Triethylamine (TEA). Stir for 15 min. (Ideally, perform a free-base extraction: dissolve salt in 1N NaOH, extract with DCM, dry over Na₂SO₄, and concentrate).

  • Imine Formation: To the solution of amine (1.0 mmol) in DCE (5 mL), add the aldehyde (1.1 mmol).

  • Acid Catalysis: Add Acetic Acid (1.0 mmol). Note: AcOH promotes iminium formation without neutralizing the reducing agent.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC. You may not see the imine clearly, but ensuring mixing is vital.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 2–16 hours.

    • Self-Validation: reaction is complete when the aldehyde peak disappears in crude NMR or the amine spot shifts significantly on TLC (stain with Ninhydrin).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Dry organic phase (MgSO₄) and concentrate.[2]

Protocol B: Titanium-Mediated "Power" Conditions (Ketones)

Best for: Ketones, sterically hindered aldehydes, or when Protocol A fails.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) [Pure, liquid].

  • Reductant: Sodium Borohydride (NaBH₄).[2][3][4]

  • Solvent: Ethanol (Absolute) or Methanol.[2]

Procedure:

  • Complexation: In a flame-dried flask under Argon, mix the 2,5-DBH amine (1.0 mmol) and the ketone (1.2 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 mmol).

    • Mechanism:[3][5][6][7] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, pushing the equilibrium to the imine/enamine.

  • Stir: Stir neat or in minimal THF for 6–12 hours. The mixture often becomes viscous.

  • Dilution & Reduction: Dilute with Ethanol (5 mL). Cool to 0°C. Carefully add NaBH₄ (1.5 mmol). Caution: Hydrogen gas evolution.

  • Quench: Stir for 2 hours, then quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Comparative Data & Selection Guide

Table 1: Reducing Agent Selection Matrix for 2,5-DBH

Reducing AgentSolvent SystemReactivity ProfileToxicityBest Use Case
NaBH(OAc)₃ DCE / DCMMild; Reduces iminium > carbonylLowStandard Aldehydes. High chemoselectivity.
NaCNBH₃ MeOH / AcOHSlow; pH dependent (pH 5-6)High (Cyanide)Acid-sensitive substrates; older protocols.
Ti(OiPr)₄ + NaBH₄ EtOH / THFStrong; Lewis Acid activatedLowKetones ; Sterically hindered substrates.
H₂ / Pd/C EtOH / EtOAcHeterogeneous CatalysisLowBenzaldehydes (removes Cbz/Bn groups simultaneously).
Diagram 2: Decision Tree for Experimental Design

DecisionTree Start Start: 2,5-DBH Substrate Form Is it a Salt? (HCl/HBr) Start->Form FreeBase Free Base Extraction (1N NaOH -> DCM) Form->FreeBase Yes Electrophile Select Electrophile Form->Electrophile No FreeBase->Electrophile Aldehyde Aldehyde Electrophile->Aldehyde Ketone Ketone / Hindered Electrophile->Ketone ProtocolA Protocol A: NaBH(OAc)3 + AcOH in DCE Aldehyde->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 in EtOH Ketone->ProtocolB

Caption: Workflow to select the optimal protocol based on substrate form and electrophile type.

Self-Validating Systems (Troubleshooting)

To ensure scientific integrity, every experiment must include internal checks:

  • The "Acetic Acid" Check: In Protocol A, if the reaction stalls (aldehyde persists on TLC), add another 1.0 eq of AcOH. 2,5-DBH is sterically hindered; the iminium formation is often the rate-determining step and requires acid catalysis.

  • The "Titanium" Workup: If using Protocol B, poor yields often result from Titanium emulsions trapping the product.

    • Solution: Use the "Fieser workup" or wash the Celite cake extensively with 10% MeOH in DCM to liberate the amine from the Ti-complex.

  • NMR Diagnostic:

    • Starting Material: 2,5-DBH bridgehead protons typically appear around 3.5–4.0 ppm (broad singlets).

    • Product: Upon alkylation, these protons often sharpen and shift upfield slightly due to the shielding of the new alkyl group, and the diastereotopic protons of the bridge become more distinct.

References

  • Review of 2,5-DBH Scaffold: Ambast, P. K., et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities."[1][7][8][9] RSC Medicinal Chemistry, 2026.

  • Standard Reductive Amination Conditions (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[2][4][10] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.

  • Synthesis and SAR of 2,5-DBH Ligands: Li, T., et al. "Syntheses and structure–activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands."[11] Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3636-3639.[11]

Sources

Method

Application Note: Preparation of Chiral Ligands Using (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane

[1][2] -Symmetric Ligands Target Molecule: (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (referred to as (1R,4R)-DBH ) Introduction & Strategic Rationale The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane ((1R,4R)-DBH ) scaffold repres...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


-Symmetric Ligands
Target Molecule:  (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (referred to as (1R,4R)-DBH )

Introduction & Strategic Rationale

The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane ((1R,4R)-DBH ) scaffold represents a "privileged structure" in asymmetric catalysis. Unlike the flexible 1,2-diaminocyclohexane or the planar piperazine, DBH offers a rigid, bicyclic backbone with a fixed "bite angle" and a defined chiral pocket.

Why this Scaffold?
  • Conformational Rigidity: The methylene bridge locks the piperazine ring into a boat-like conformation, minimizing entropic penalties during metal coordination.

  • 
    -Symmetry:  Reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity (
    
    
    
    ).
  • Versatility: The secondary amines at positions 2 and 5 are chemically equivalent (in the unsubstituted core) and highly nucleophilic, allowing facile functionalization into Lewis bases, Brønsted acids, or P-N ligands.

Critical Sourcing Note

While (1S,4S)-DBH is readily derived from natural trans-4-hydroxy-L-proline, the (1R,4R) enantiomer requested here typically requires cis-4-hydroxy-D-proline or specific epimerization protocols [1].[1] Ensure the Certificate of Analysis (CoA) confirms the (1R,4R) absolute configuration (


 should be negative in methanol for the dihydrobromide salt).

Core Workflow Visualization[1]

The following diagram outlines the critical path from the commercial salt to active catalytic ligands.

LigandSynthesis Salt (1R,4R)-DBH Dihydrobromide Salt (Stable Precursor) FreeBase Free Base Generation (Reactive Species) Salt->FreeBase NaOH/MeOH Extr. DCM Sub1 Reaction A: Sulfonylation FreeBase->Sub1 TsCl / Et3N Sub2 Reaction B: Isocyanate Addition FreeBase->Sub2 Ar-N=C=O Sub3 Reaction C: Phosphinylation FreeBase->Sub3 Ar2PCl / Base Prod1 C2-Symmetric Bis-Sulfonamide (Lewis Acid Catalysis) Sub1->Prod1 Prod2 C2-Symmetric Bis-Urea (H-Bond Donor) Sub2->Prod2 Prod3 Bis(phosphino)amine (Metal Catalysis) Sub3->Prod3

Figure 1: Divergent synthesis strategy for (1R,4R)-DBH ligands. The "Free Base" step is the critical control point.

Protocol 1: Liberation of the Free Base

Context: Commercial DBH is supplied as a dihydrobromide or dihydrochloride salt (hygroscopic solid) to prevent oxidation and carbamate formation. Direct use of the salt in nucleophilic substitutions often leads to low yields due to incomplete deprotonation.

Reagents:

  • (1R,4R)-DBH[1][2][3][4]·2HBr (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (4.5 eq)

  • Methanol (MeOH) and Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 5.0 g of (1R,4R)-DBH·2HBr in 20 mL of MeOH. The solution will be acidic.

  • Neutralization: Prepare a solution of NaOH (4.5 eq) in minimal MeOH. Add dropwise to the DBH solution at 0°C. Stir for 30 minutes. A white precipitate (NaBr) will form.

  • Solvent Swap: Concentrate the mixture in vacuo to near dryness.

  • Extraction: Resuspend the residue in 50 mL DCM. The free amine is soluble in DCM; the inorganic salts are not.

  • Drying: Filter off the inorganic salts. Dry the DCM filtrate over anhydrous

    
    .
    
  • Quantification: Carefully remove DCM in vacuo.

    • Note: The free base is a semi-solid or oil and can absorb

      
       from the air. Use immediately  or store under Argon at -20°C.
      

Protocol 2: Synthesis of -Symmetric Bis-Sulfonamides

Application: These ligands are precursors for Titanium-catalyzed alkylations or can serve as chiral Lewis bases.

Reaction Scheme:



Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add (1R,4R)-DBH free base (1.0 g, 10.2 mmol) and anhydrous DCM (30 mL). Cool to 0°C.[5]

  • Base Addition: Add Triethylamine (

    
    ) (3.0 eq, 30.6 mmol).
    
  • Electrophile Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (2.2 eq, 22.4 mmol) in 10 mL DCM. Add this solution dropwise over 20 minutes.

    • Expert Insight: Slow addition prevents the formation of mono-substituted byproducts which are difficult to separate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated

    
     (20 mL). Separate phases. Wash organic layer with water (2x) and brine (1x).
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Target Yield: >85%[2][3][6][7]

    • Characterization:

      
       NMR should show disappearance of broad NH signals and appearance of aromatic tosyl protons (AA'BB' system).
      

Protocol 3: Synthesis of -Symmetric Bis-Ureas

Application: Organocatalysis (H-bonding donors) for Michael additions or Strecker reactions [2].

Reaction Scheme:



Step-by-Step:

  • Setup: Use a Schlenk tube under Argon atmosphere.

  • Solvent: Anhydrous THF (Tetrahydrofuran) is preferred over DCM to ensure solubility of the urea product.

  • Addition: To a solution of (1R,4R)-DBH (1.0 eq) in THF at RT, add 3,5-bis(trifluoromethyl)phenyl isocyanate (2.1 eq).

    • Why this isocyanate? The electron-withdrawing

      
       groups increase the acidity of the urea protons, enhancing catalytic activity.
      
  • Monitoring: The reaction is typically fast (< 4 hours). The product often precipitates out of the THF solution.

  • Isolation: Filter the precipitate. Wash with cold

    
     to remove unreacted isocyanate.
    
  • Validation: IR spectroscopy is crucial here. Look for the carbonyl stretch of urea (~1650

    
    ) and absence of isocyanate peak (~2270 
    
    
    
    ).

Protocol 4: Synthesis of P-N Ligands (Buchwald-Type)

Application: Palladium-catalyzed allylic substitutions or cross-coupling. The rigid backbone prevents P-N bond rotation, creating a specific chiral environment.

Step-by-Step:

  • Strict Anhydrous Conditions: Flame-dry glassware. Use a Schlenk line.

  • Reagents: Chlorodiphenylphosphine (

    
    ).
    
  • Procedure:

    • Dissolve (1R,4R)-DBH (1.0 eq) and dry Pyridine (3.0 eq) in Toluene.

    • Cool to 0°C.[5]

    • Add

      
       (2.1 eq) dropwise.
      
    • Heat to 80°C for 16 hours.

  • Filtration: Filter under Argon to remove Pyridine·HCl salts.[8]

  • Isolation: Concentrate filtrate. Recrystallize under inert atmosphere (typically from degassed pentane/DCM).

    • Stability Warning: Aminophosphines are sensitive to oxidation. Store in a glovebox.

Data Summary & Troubleshooting

ParameterBis-SulfonamideBis-UreaBis-Phosphine (P-N)
Limiting Reagent DBH Free BaseDBH Free BaseDBH Free Base
Key Reagent TsCl / MsClIsocyanate

Solvent DCM or CHCl3THFToluene (Anhydrous)
Temp 0°C

RT
RT80°C
Purification RecrystallizationFiltration (Precipitate)Crystallization (Inert)
Common Issue Mono-substitutionSolubility of productOxidation of P(III)
Troubleshooting "Sticky" Reactions

If the free base generation (Protocol 1) is incomplete, the subsequent reactions will stall.

  • Diagnostic: Check the pH of the aqueous layer during extraction.[9] It must be >12.

  • Fix: If the yield is low, use continuous extraction (Soxhlet) with DCM for the free base step, as DBH is highly water-soluble.

References

  • Synthesis of (1R,4R)-DBH: Cui, B., et al. "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction."[2][4] RSC Advances, 2015, 5 , 10386-10392.[2]

  • Urea Ligands: Evaluation of diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis. Arkivoc, 2008 (vi), 65-76.

  • General Ligand Design: Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96 , 395-422.

  • Medicinal Chemistry Context (Salt Handling): Bachovchin, et al. "Improvement of Aqueous Solubility of Lapatinib-derived Analogs." Journal of Medicinal Chemistry, 2019.[8]

Sources

Application

Procedure for free-basing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Application Note: Protocols for Free-Basing (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide Executive Summary & Chemical Context The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold (often abbreviated as 2,5-DBH) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for Free-Basing (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Executive Summary & Chemical Context

The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold (often abbreviated as 2,5-DBH) is a rigid, chiral bicyclic diamine widely used in medicinal chemistry to restrict conformational flexibility in receptor ligands (e.g., nicotinic acetylcholine receptors).

The dihydrobromide salt (2HBr) is the standard stable storage form. Converting this salt to the free base is non-trivial due to three specific physicochemical challenges:

  • Extreme Water Solubility: The free base is a low-molecular-weight, polar diamine. It partitions poorly into standard organic solvents (Ether, EtOAc, DCM), leading to low recovery yields in classical extractions.

  • Hygroscopicity & Reactivity: The free base rapidly absorbs atmospheric moisture and reacts with CO₂ to form carbamates.

  • Volatility: As a small bicyclic amine, it possesses significant vapor pressure and can sublime under high vacuum.

This guide provides three validated protocols to address these challenges, selected based on the required purity and downstream application.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific application.

G Start Start: (1R,4R)-2,5-DBH 2HBr Salt Q1 Is the free base needed as an isolated solid or in solution? Start->Q1 Q2 Is the downstream reaction water-tolerant? Q1->Q2 In Solution / Next Step MethodB Method B: Ion Exchange Chromatography (High Purity/Salt-Free) Q1->MethodB Isolated Solid (High Purity) MethodA Method A: Enhanced Biphasic Extraction (CHCl3/IPA) Q2->MethodA Yes (e.g., Schotten-Baumann) MethodC Method C: In-Situ Neutralization (Anhydrous/One-Pot) Q2->MethodC No (e.g., Anhydrous Coupling)

Figure 1: Decision matrix for selecting the appropriate free-basing protocol.

Physicochemical Data Profile

PropertyValue / DescriptionImplication for Protocol
Molecular Weight Salt: ~260 g/mol | Base: 98.15 g/mol Significant mass loss upon free-basing.
pKa (Conjugate Acid) pKa1 ≈ 4.0, pKa2 ≈ 9.2 (Predicted)pH > 12.5 required for >99% deprotonation.
Solubility (Free Base) H₂O (High), MeOH (High), DCM (Low)Standard DCM extraction fails. Requires polar modifiers.
Stability Air sensitive (CO₂ absorption)Must handle under N₂/Ar atmosphere.

Detailed Protocols

Method A: Enhanced Biphasic Extraction (The "Salting-Out" Approach)

Best for: Rapid generation of free base solution for immediate use where strict absence of inorganic salts is not critical.

Principle: Standard extraction fails because the partition coefficient (


) favors the aqueous phase. We shift 

by saturating the aqueous layer with inorganic salt ("salting out") and using a high-polarity organic solvent mixture.

Reagents:

  • Potassium Hydroxide (KOH) pellets (preferred over NaOH for solubility reasons).

  • Solvent System: Chloroform : Isopropanol (3:1 v/v) . Note: DCM:MeOH (9:1) is an alternative but often pulls inorganic salts.

  • Brine (Saturated NaCl).

Protocol:

  • Dissolution: Dissolve 1.0 eq of the dihydrobromide salt in the minimum volume of distilled water (approx. 2 mL per gram of salt).

  • Basification: Cool the solution to 0°C (ice bath). Slowly add solid KOH pellets (approx. 4-5 eq) while stirring.

    • Checkpoint: Check pH.[1] It must exceed pH 12. The solution will become viscous.

  • Saturation: Add solid NaCl until the solution is saturated (undissolved crystals remain). This is critical to force the amine into the organic layer.

  • Extraction:

    • Add the CHCl₃/IPA (3:1) solvent mixture (volume equal to aqueous phase).

    • Shake vigorously for 2 minutes.

    • Separate layers. The organic layer is the bottom layer.

    • Repeat extraction 5-6 times. (Due to high water solubility, exhaustive extraction is required).

  • Drying: Combine organic extracts and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

    • Warning: Do not heat the bath above 30°C. Do not apply high vacuum (< 10 mbar) for extended periods, or the product may sublime.

Method B: Ion Exchange Chromatography (The "Clean" Approach)

Best for: Isolating pure, salt-free material for analytical standards or sensitive catalysis.

Principle: Uses a strongly basic anion exchange resin (OH⁻ form) to swap the Bromide ions for Hydroxide. The free amine elutes while Br⁻ is trapped.

Reagents:

  • Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (Cl form converted to OH) .

  • Eluent: Methanol (degassed).

Protocol:

  • Resin Preparation:

    • If using Cl-form resin: Pack column, flush with 1M NaOH (10 column volumes), then wash with water until neutral, then wash with MeOH.

    • If using OH-form commercial resin: Wash with dry MeOH to remove interstitial water.

  • Loading: Dissolve the dihydrobromide salt in a minimum amount of MeOH. Load onto the column.

    • Note: If solubility in MeOH is poor, dissolve in min. water, load, then switch eluent to MeOH.

  • Elution: Elute with pure MeOH under gravity or slight positive nitrogen pressure.

    • Monitoring: Collect fractions. Spot on TLC (stain with Ninhydrin or Dragendorff reagent). The free base will stain strongly.

  • Isolation: Combine active fractions. Evaporate MeOH under reduced pressure at room temperature.

  • Storage: Immediately backfill flask with Argon. Store at -20°C.

Method C: In-Situ Anhydrous Neutralization

Best for: Synthetic cascades where the free base is unstable or isolation is unnecessary.

Principle: Generates the free base in an organic solvent by precipitating the inorganic salt, which is then removed by filtration.

Reagents:

  • Sodium Methoxide (NaOMe) solution (25% in MeOH) OR Potassium tert-butoxide (KOtBu) in THF.

  • Solvent: Anhydrous Methanol or THF.

Protocol:

  • Suspension: Suspend the dihydrobromide salt in anhydrous MeOH (or THF) under Nitrogen.

  • Neutralization: Add exactly 2.05 equivalents of NaOMe solution dropwise at 0°C.

  • Precipitation: Stir at 0°C for 30 minutes. The solution will become cloudy as NaBr precipitates.

  • Filtration: Filter the mixture through a Celite® pad or a 0.2µm PTFE syringe filter under an inert atmosphere.

  • Usage: The filtrate contains the free base in solution. Use this solution directly for the next step (e.g., acylation, reductive amination).

Quality Control & Validation

To verify the success of the free-basing (specifically for Method A or B), utilize ¹H NMR.

  • Shift Diagnostic: The α-protons (adjacent to Nitrogen) in the salt form typically appear around 3.5–4.0 ppm. Upon free-basing, these protons shift upfield (shielded) to approximately 2.8–3.2 ppm.

  • Silver Nitrate Test: Dissolve a small aliquot of the product in water, acidify with HNO₃, and add AgNO₃.

    • Clear solution: Successful free-basing (No Br⁻).

    • Cloudy/Precipitate: Residual salt remains.[1]

Workflow Visualization

Workflow cluster_check QC Check Step1 Dissolve Salt in H2O (Min Volume) Step2 Add KOH (pH > 12) + Saturate with NaCl Step1->Step2 Step3 Extract x5 with CHCl3:IPA (3:1) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Concentrate (Rotavap) < 30°C, Avoid High Vac Step4->Step5 Check AgNO3 Test for Bromide 1H NMR Shift Check Step5->Check

Figure 2: Workflow for Method A (Enhanced Extraction).

References

  • Bachovchin, D. A., et al. (2019).[2] "Improvement of Aqueous Solubility of Lapatinib-derived Analogs." Journal of Medicinal Chemistry. Link

  • Melgar-Fernández, R., et al. (2015).[3] "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." RSC Advances, 5, 10386–10392.[3] Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3527810, 2,5-Diazabicyclo[2.2.1]heptane." PubChem. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Method

Application Notes and Protocols: KHMDS-Mediated Epimerization of 4-Aminoproline Methyl Esters

Introduction 4-Substituted proline derivatives are crucial structural motifs in a vast array of natural products, pharmaceuticals, and are invaluable tools in peptide and protein engineering.[1] The stereochemistry at th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Substituted proline derivatives are crucial structural motifs in a vast array of natural products, pharmaceuticals, and are invaluable tools in peptide and protein engineering.[1] The stereochemistry at the C4 position significantly influences the conformation and biological activity of these molecules. Specifically, the cis and trans diastereomers of 4-aminoproline exhibit distinct properties and serve as precursors for different bioactive compounds.[2][3] This application note provides a detailed guide for the epimerization of 4-aminoproline methyl esters, a key transformation to access the thermodynamically favored stereoisomer, using Potassium Bis(trimethylsilyl)amide (KHMDS) as a strong, non-nucleophilic base.

This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and manipulation of complex amino acid derivatives. We will delve into the underlying mechanism, provide a robust experimental protocol, and discuss critical parameters for achieving high diastereoselectivity.

Mechanistic Insights: The Role of KHMDS in Epimerization

The epimerization at the C4 position of a proline ring proceeds through a deprotonation-reprotonation mechanism.[4] The α-proton to the ester carbonyl group (at C2) is the most acidic proton in the molecule. However, the use of a sterically hindered strong base like KHMDS is crucial to selectively deprotonate the less acidic C4 proton, leading to the desired epimerization.

The process can be understood through the following key steps:

  • Deprotonation: KHMDS, with its bulky bis(trimethylsilyl) groups, preferentially abstracts the proton at the C4 position. This is a kinetically controlled process.

  • Enolate Formation: The removal of the C4 proton generates a planar enolate intermediate. The negative charge is delocalized between the C4 carbon and the nitrogen atom.

  • Reprotonation: Subsequent protonation of the enolate intermediate, typically from a proton source in the reaction mixture or during aqueous workup, can occur from either face of the planar intermediate.

  • Thermodynamic Control: The reprotonation leads to the formation of both cis and trans diastereomers. Over time, the reaction equilibrates to favor the thermodynamically more stable diastereomer.[5][6] In the case of many 4-substituted prolines, the trans isomer, where the substituents at C2 and C4 are on opposite sides of the ring, is the more stable product due to reduced steric strain.[7]

The choice of KHMDS is critical. Its high basicity ensures efficient deprotonation, while its steric bulk minimizes competing side reactions, such as nucleophilic attack at the ester carbonyl.[8]

Reaction Mechanism Visualization

Epimerization_Mechanism cluster_start Starting Material (cis-isomer) cluster_base Base Addition cluster_intermediate Intermediate cluster_protonation Protonation cluster_product Thermodynamic Product cis cis-4-Aminoproline Methyl Ester khmds KHMDS cis->khmds Deprotonation at C4 enolate Planar Enolate Intermediate khmds->enolate proton H+ enolate->proton Reprotonation trans trans-4-Aminoproline Methyl Ester proton->trans Thermodynamically Favored

Caption: KHMDS-mediated epimerization of 4-aminoproline methyl ester.

Experimental Protocol

This protocol outlines a general procedure for the epimerization of an N-protected cis-4-aminoproline methyl ester to the corresponding trans isomer. It is crucial to perform this reaction under strictly anhydrous and inert conditions due to the reactivity of KHMDS with water and oxygen.[8][9]

Materials and Reagents
ReagentGradeSupplierNotes
N-Boc-cis-4-aminoproline methyl ester≥95%VariousStarting material.
Potassium Bis(trimethylsilyl)amide (KHMDS)1.0 M in THFSigma-AldrichStore under inert atmosphere and handle with care.
Anhydrous Tetrahydrofuran (THF)DriSolv®VariousUsed as the reaction solvent.
Saturated aqueous ammonium chloride (NH₄Cl) solutionReagent gradeVariousFor quenching the reaction.
Ethyl acetate (EtOAc)ACS gradeVariousFor extraction.
Brine (Saturated aqueous NaCl solution)Reagent gradeVariousFor washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)AnhydrousVariousFor drying the organic layer.
Deuterated chloroform (CDCl₃) or DMSO-d₆NMR gradeVariousFor NMR analysis.
Equipment
  • Round-bottom flask, two-necked, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and workup

  • NMR spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Maintain a positive pressure of the inert gas throughout the reaction.

    • Dissolve the N-Boc-cis-4-aminoproline methyl ester (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cooling:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of KHMDS:

    • Slowly add KHMDS (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes.

    • Ensure the internal temperature does not rise significantly during the addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C.

    • The progress of the epimerization can be monitored by taking aliquots at regular intervals (e.g., every 30 minutes), quenching them with saturated aqueous NH₄Cl, extracting with EtOAc, and analyzing the crude extract by ¹H NMR or LC-MS to determine the cis:trans ratio.

  • Quenching:

    • Once the reaction has reached the desired cis:trans ratio (or no further change is observed), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup:

    • Allow the reaction mixture to warm to room temperature.

    • Add water and extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography on silica gel if necessary, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the final diastereomeric ratio.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Dissolve starting material in anhydrous THF start->setup cool Cool to -78 °C setup->cool add_base Slowly add KHMDS (1.1 eq) cool->add_base react Stir at -78 °C Monitor by NMR/LC-MS add_base->react quench Quench with sat. aq. NH₄Cl react->quench workup Aqueous Workup: - Warm to RT - Extract with EtOAc - Wash with brine - Dry and concentrate quench->workup purify Purification: Column Chromatography (if needed) workup->purify analyze Analysis: NMR, MS purify->analyze end_node End analyze->end_node

Caption: Workflow for KHMDS-mediated epimerization.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base (KHMDS): The selection of KHMDS is deliberate. Weaker bases may not be strong enough to efficiently deprotonate the C4 position. Other strong bases, such as organolithiums, can be more nucleophilic and may lead to undesired side reactions with the ester functionality. The steric hindrance of KHMDS directs its reactivity towards proton abstraction rather than nucleophilic addition.[8]

  • Low Temperature (-78 °C): Performing the reaction at low temperatures is crucial for several reasons. It enhances the selectivity of the deprotonation and minimizes potential side reactions. Furthermore, it helps to control the exothermicity of the reaction upon addition of the strong base.

  • Anhydrous and Inert Conditions: KHMDS reacts violently with water.[9] Any moisture present in the reaction will consume the base, leading to lower yields and incomplete conversion. Similarly, oxygen can degrade the enolate intermediate. Therefore, the use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is non-negotiable for the success and safety of this reaction.

  • Quenching with Saturated Aqueous NH₄Cl: A mild proton source like ammonium chloride is used to quench the reaction. This protonates the remaining enolate and any excess KHMDS without causing harsh pH changes that could potentially lead to degradation of the product.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product analysis.

  • Reaction Monitoring: The progress of the epimerization should be carefully monitored. By analyzing the diastereomeric ratio over time, the point at which thermodynamic equilibrium is reached can be determined. This ensures that the reaction is run for the optimal duration to maximize the yield of the desired trans isomer.[5]

  • Spectroscopic Analysis: The definitive confirmation of the stereochemical outcome is achieved through ¹H NMR spectroscopy. The coupling constants and chemical shifts of the protons on the proline ring are distinct for the cis and trans isomers, allowing for unambiguous assignment and quantification of the diastereomeric ratio.

  • Reproducibility: By strictly adhering to the specified conditions, particularly with respect to temperature, stoichiometry, and anhydrous techniques, this protocol is designed to be highly reproducible. Any significant deviation in the outcome would point to a deviation in one of these critical parameters.

Safety Precautions

Working with strong bases like KHMDS requires strict adherence to safety protocols.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[13]

  • Fume Hood: Handle KHMDS solutions in a well-ventilated fume hood to avoid inhalation of any harmful vapors.[14]

  • Inert Atmosphere: KHMDS is pyrophoric in solid form and its solutions are flammable.[8] It must be handled under an inert atmosphere at all times.

  • Quenching: Always quench strong bases and reactive intermediates carefully and at low temperatures. Adding the quenching agent too quickly can lead to an uncontrolled exothermic reaction.[15]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

  • Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction. PMC. [Link]

  • Common acids and bases for organic synthesis. Sila Science. [Link]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. [Link]

  • Potassium Bis(trimethylsilyl)amide (KHMDS). Organic Chemistry. [Link]

  • Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. ResearchGate. [Link]

  • Safety precautions for working with strong acids and bases. Quora. [Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry. [Link]

  • Safe Handling of Bases. Division of Research Safety, University of Illinois. [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction. RSC Publishing. [Link]

  • Your Essential Guide to Handling Bases Safely in the Lab. Bitesize Bio. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Kinetic Control vs. Thermodynamic Control. YouTube. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • L-Proline, 2-methyl-. Organic Syntheses. [Link]

  • Trans-4-aminoproline, a phytotoxic metabolite with herbicidal activity produced by Ascochyta caulina. PubMed. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. PMC. [Link]

  • Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea. NIH. [Link]

  • Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. PubMed. [Link]

  • Early-Stage Oligomerization of Prion-like Polypeptides Reveals the Molecular Mechanism of Amyloid-Disrupting Capacity by Proline Residues. PubMed. [Link]

Sources

Application

Boc-protection strategies for 2,5-diazabicyclo[2.2.1]heptane intermediates

Executive Summary The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a "privileged scaffold" in medicinal chemistry, valued for its ability to rigidly constrain amine pharmacophores in specific vectors, enhancing poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is a "privileged scaffold" in medicinal chemistry, valued for its ability to rigidly constrain amine pharmacophores in specific vectors, enhancing potency and selectivity against GPCRs and kinase targets. However, its


-symmetry (in the unsubstituted parent) and the commercial prevalence of its dihydrobromide salt form present specific synthetic challenges.

This guide details the Boc-protection strategies for this scaffold. Unlike standard piperazine protection, the 2,5-DBH system requires careful management of stoichiometry and solubility. We present two primary workflows:

  • The Orthogonal Route (Gold Standard): For high-purity mono-Boc intermediates via N-Benzyl deprotection.

  • The Direct Route: For exhaustive bis-protection or statistical mono-protection.

Strategic Analysis: The 2,5-DBH Challenge

Structural Considerations

The 2,5-DBH core consists of a bridged bicyclic system.

  • Rigidity: The bridgehead carbons lock the nitrogen lone pairs into specific orientations.

  • Symmetry: The unsubstituted (1S,4S) or (1R,4R) parent is

    
    -symmetric. Both nitrogens are chemically equivalent until one is substituted.
    
  • Basicity: The nitrogens are secondary amines. In the dihydrobromide salt form (most common commercial source), they are protonated and non-nucleophilic.

Decision Matrix: Selecting the Right Protocol

Before starting, determine your starting material and desired endpoint using the logic flow below.

decision_tree Start Starting Material Salt 2,5-DBH Dihydrobromide Salt Start->Salt Bn_Precursor N-Benzyl-2,5-DBH (Mono-substituted) Start->Bn_Precursor Goal Desired Product Salt->Goal Bn_Precursor->Goal  Direct Path   Bis Bis-Boc-2,5-DBH (Fully Protected) Goal->Bis  Exhaustive   Mono Mono-Boc-2,5-DBH (Secondary Amine Free) Goal->Mono  Selective   Protocol_A Protocol A: Direct Bis-Protection Bis->Protocol_A  Use Protocol A   Protocol_B Protocol B: Bn-Protection -> Hydrogenolysis Mono->Protocol_B  Use Protocol B (Orthogonal Route)   Protocol_C Protocol C: Statistical Mono-Protection Mono->Protocol_C  Use Protocol C (Statistical/Difficult)  

Figure 1: Decision matrix for selecting the appropriate protection strategy based on starting material availability and target compound.

Detailed Protocols

Protocol A: Exhaustive Bis-Boc Protection

Purpose: To generate the fully protected 2,5-di-Boc-2,5-diazabicyclo[2.2.1]heptane. This intermediate is often used for lithiation/functionalization of the carbon skeleton.

Reagents:

  • Substrate: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide[1][2][3][4]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 - 3.0 equivalents)
    
  • Base: Triethylamine (

    
    ) or DIPEA (4.0 - 5.0 equivalents)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Methodology:

  • Solubilization: Suspend the dihydrobromide salt (1.0 eq) in MeOH (10 mL/g). The salt is poorly soluble in DCM; MeOH is preferred for initial neutralization.

  • Neutralization: Cool to 0°C. Add

    
     (4.5 eq) dropwise. The solution will clarify as the free base is liberated.
    
  • Addition: Add

    
     (2.5 eq) portion-wise (solid) or as a solution in minimal MeOH/DCM.
    
    • Caution:

      
       gas evolution will occur. Ensure proper venting.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (stain with Ninhydrin; Bis-Boc is not UV active unless derivatized, but

    
     is visible).
    
  • Workup:

    • Concentrate MeOH to near dryness.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with 10% Citric Acid (removes traces of mono-Boc and base)

      
       Water 
      
      
      
      Brine.
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.

Protocol B: The Orthogonal Route (High-Fidelity Mono-Boc)

Purpose: To synthesize (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane with high regioselectivity. Mechanism: Exploits an existing benzyl group (common in the synthesis of the core) to force the Boc group onto the remaining nitrogen, followed by selective removal of the benzyl group.

Workflow Diagram:

orthogonal_route Step1 N-Benzyl-2,5-DBH (Precursor) Step2 N-Benzyl-N'-Boc-2,5-DBH (Intermediate) Step1->Step2 Boc2O (1.2 eq) TEA, DCM 0°C -> RT Step3 Mono-N-Boc-2,5-DBH (Target) Step2->Step3 H2, Pd/C MeOH Hydrogenolysis

Figure 2: The Orthogonal Protection Strategy ensures 100% mono-Boc selectivity.

Step 1: Boc Protection of N-Benzyl Precursor

  • Dissolution: Dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane (free base or salt neutralized with NaOMe) in DCM.

  • Protection: Add

    
     (1.5 eq if free base, 3.5 eq if salt) and cool to 0°C.
    
  • Reagent: Add

    
     (1.1 – 1.2 eq). Stir at RT for 4 hours.
    
  • Workup: Wash with water and brine. Dry and concentrate. The product is 2-benzyl-5-Boc-2,5-diazabicyclo[2.2.1]heptane.

Step 2: Hydrogenolysis (Debenzylation) [1]

  • Setup: Dissolve the intermediate from Step 1 in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10-20 wt% loading).

  • Reaction: Hydrogenate under balloon pressure (

    
     atm) or Parr shaker (30 psi) for 4–16 hours.
    
    • Monitoring: Monitor by TLC or LCMS. The disappearance of the UV-active benzyl spot indicates completion.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the pure mono-Boc amine.

    • Note: This product is a secondary amine and can be used directly in subsequent couplings (e.g., amide coupling, reductive amination).

Protocol C: Statistical Direct Mono-Protection (Alternative)

Purpose: If N-Benzyl precursor is unavailable, this method attempts mono-protection of the symmetric diamine. Risk: Results in a statistical mixture: ~10% Unreacted, ~40-50% Mono-Boc, ~20-30% Bis-Boc.

  • Stoichiometry Control: Dissolve the free base of 2,5-DBH (neutralized from salt) in DCM at high dilution (0.05 M).

  • Slow Addition: Cool to -10°C. Dissolve

    
     (0.9 eq strictly ) in DCM and add it dropwise over 2 hours via syringe pump.
    
    • Rationale: Keeping

      
       concentration low relative to the diamine favors mono-reaction.
      
  • Purification: This requires column chromatography.

    • Bis-Boc: Elutes first (Non-polar, e.g., 20% EtOAc/Hex).

    • Mono-Boc: Elutes second (Polar, e.g., 5-10% MeOH in DCM + 1%

      
      ).
      
    • Diamine: Stays on baseline or requires highly polar eluent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Bis-Boc) Incomplete neutralization of HBr salt.Ensure >4.0 eq of base is used.[5] Switch solvent to MeOH/Water to dissolve the salt fully before adding Boc2O.
Gummy Precipitate Polymerization or salt crashing out.The HBr/TEA salts can be sticky in DCM. Add water to dissolve salts or switch to a biphasic system (DCM/Sat.

).
Poor Solubility 2,5-DBH salt is insoluble in DCM.Use MeOH for the reaction, then solvent swap to EtOAc for workup.
Regioselectivity Failure Using Protocol C (Direct Mono).Switch to Protocol B (Orthogonal Route). Direct mono-protection of symmetric diamines is inherently statistical.
Product Instability Acidic workup too harsh.Although Boc is stable to dilute acid, prolonged exposure to strong acid removes it. Keep citric acid washes brief and cold.

References

  • Synthesis of Core & Derivatives: Beinat, C. et al.[5] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters, 2013.

  • Orthogonal Protection Strategy: Breuning, M. et al. "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives." Arkivoc, 2001.[5]

  • Medicinal Chemistry Application: Decker, M. et al. "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Medicinal Chemistry, 2024.

  • Commercial Salt Properties: Sigma-Aldrich Product Sheet for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Control in (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Synthesis

The following guide is designed as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the stereochemical complexities of the 2,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier-3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the stereochemical complexities of the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold.

Ticket Subject: Preventing Racemization & Diastereomer Formation Target Molecule: (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Precursor: trans-4-Hydroxy-L-Proline (Natural) or D-Proline derivatives.

The "Enantiomer Trap" (Read This First)

If you are synthesizing the (1R,4R) enantiomer starting from inexpensive L-proline derivatives, you are fighting the natural chirality of the starting material.

  • Natural L-Proline Configuration: (2S, 4R)

  • Target (1R,4R)-DBH Configuration: C1(R), C4(R)

To achieve the target, your synthesis must successfully execute two specific stereochemical operations:

  • C4 Retention (via Double Inversion): You cannot simply displace the hydroxyl group (S

    
    2), as this yields the (4S) isomer. You must either perform a double inversion or start with cis-4-hydroxy-L-proline.
    
  • C1 Inversion (Epimerization): You must invert the C2 center of the proline (which becomes C1 of the bicycle) from (S) to (R).

Diagnostic Rule:

  • If you isolate the (1S,4S) enantiomer: You failed to epimerize C1.

  • If you isolate the (1R,4S) diastereomer: You failed to maintain C4 stereochemistry (likely a single inversion instead of double).

  • If you have a Racemate (ee ~0%) : You likely lost control of the C1 center during the cyclization step (uncontrolled enolization).

The Stereochemical Decision Tree

Use this diagram to verify your route matches your target enantiomer.

DBH_Stereochemistry Start trans-4-Hydroxy-L-Proline (2S, 4R) Step1_Classic 1. N-Tosylation 2. O-Tosylation Start->Step1_Classic Classic Portoghese Route Step1_Cascade 1. Invert C4 (Mitsunobu/Double S_N2) To (2S, 4S) Intermediate Start->Step1_Cascade Correct (1R,4R) Route Step2_Classic Displacement (S_N2) (Inversion at C4) Step1_Classic->Step2_Classic Result_Classic (1S, 4S)-DBH (Wrong Enantiomer) Step2_Classic->Result_Classic Step2_Cascade 2. Displacement with N3 (Inversion back to 4R) Step1_Cascade->Step2_Cascade Step3_Cascade 3. Base-Mediated Cascade (Epimerize C2: S -> R) Step2_Cascade->Step3_Cascade Result_Target (1R, 4R)-DBH (Target) Step3_Cascade->Result_Target

Caption: Stereochemical pathways from L-Proline. The direct route yields (1S,4S). The (1R,4R) target requires C4 manipulation and C2 epimerization.

Troubleshooting Guides

Scenario A: "My product is the wrong enantiomer (1S,4S)."

Cause: You likely followed the classic Portoghese/Braish method without the epimerization step. The Fix: You must switch to the Epimerization-Lactamization Cascade (Cui et al., 2015).

Protocol Adjustment:

  • Precursor: Ensure you have (2S, 4R)-4-azido-1-protecting_group-proline methyl ester .

    • Note: To get this from trans-4-hydroxy-L-proline, you must first invert the OH to cis (e.g., via Mitsunobu or mesylation/hydrolysis) before displacing with azide to get the (4R) azide.

  • The Trigger: Treat the (2S, 4R)-amino ester with a strong base (e.g., NaH or NaOMe) in a polar aprotic solvent.

  • Mechanism: The base removes the

    
    -proton (C2), forming a planar enolate. The system relaxes to the thermodynamically favored (2R) conformation to relieve steric strain before the amine attacks the ester to close the bridge.
    
Scenario B: "I have low ee% (Racemization)."

Cause: Uncontrolled deprotonation/reprotonation at C1 (Bridgehead) or S


1 character at C4.
SymptomRoot CauseCorrective Action
Impurity at C1 (Bridgehead) Base Strength/Time: Prolonged exposure to strong base (e.g., NaH) after cyclization can re-open the ring or scramble the center if the bridge isn't stable.Quench Protocol: Quench the reaction immediately upon consumption of starting material. Use a buffer (e.g., NaH

PO

) rather than water to prevent pH spikes during workup.
Impurity at C4 (Bridge) S

1 Competition:
Using a leaving group (OMs/OTs) with a weak nucleophile or polar protic solvent allows carbocation formation, scrambling C4.
Force S

2:
Use a polar aprotic solvent (DMF, DMSO). Keep temperature <80°C. Ensure the nucleophile (azide or amine) is in excess.
Total Loss of Optical Activity Starting Material Quality: Commercial trans-4-hydroxy-L-proline can contain up to 1-2% D-isomer.QC Step: Check the optical rotation of your starting material. If using D-proline, ensure it is chemically pure (>99%).
Scenario C: "I cannot separate the diastereomers."

Cause: Incomplete conversion during the inversion steps. The Fix:

  • Purification: Diastereomers of DBH derivatives (e.g., N-Boc or N-Benzyl) are often separable by standard silica flash chromatography, unlike enantiomers.

  • Derivatization: If separation is difficult, convert the intermediate amine to a 3,5-dinitrobenzamide . The

    
    -
    
    
    
    stacking interactions often enhance separation on silica or C18 columns.

Critical Reagent Selection

To prevent unwanted side reactions, adhere to these reagent classes:

Nitrogen Protecting Groups (N1)
  • Recommended: Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).

  • Why: Electron-withdrawing groups (EWGs) are essential for the epimerization cascade. They increase the acidity of the

    
    -proton at C2, facilitating the required (S) 
    
    
    
    (R) inversion.
  • Avoid: N-Alkyl groups (e.g., N-Benzyl) if you are attempting the cascade. They are not electron-withdrawing enough to support the controlled epimerization.

Leaving Groups (at C4)
  • Recommended: Mesylate (Ms) or Nosylate (Ns) .

  • Why: Mesylates are cleaner to form than Tosylates (less steric hindrance). Nosylates are more reactive, allowing for milder displacement temperatures (preventing thermal racemization).

Bases (for Cyclization)
  • For (1R,4R) Cascade: NaOMe/MeOH (thermodynamic control) or NaH/THF (kinetic control).

    • Tip: NaOMe is preferred for scalability. The methoxide anion acts as both the base (to epimerize) and the nucleophile (if ester exchange occurs, it doesn't matter).

Analytical Validation

Do not rely solely on NMR. The bridgehead protons often have similar shifts for diastereomers.

Standard QC Protocol:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10 to 80:20) with 0.1% Diethylamine.

    • Expectation: Enantiomers should resolve with

      
      .
      
  • Optical Rotation:

    • (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives typically exhibit positive (+) rotation.

    • (1S,4S) derivatives typically exhibit negative (-) rotation.

    • Reference:

      
       (c=1, CHCl
      
      
      
      ) for the N-Boc protected (1R,4R) derivative.

References

  • The "Cascade" Synthesis (Primary Route for 1R,4R): Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[1][2] RSC Advances, 5(126), 10386–10392.

  • The "Classic" Synthesis (Reference for 1S,4S): Portoghese, P. S., & Mikhail, A. A. (1966).[3][4] Bicyclic bases. I. Synthesis of 2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059–1062.

  • Practical Scale-Up & Crystallography: Beinat, C., Reekie, T. A., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347.

  • Mitsunobu Inversion Strategies: Hadfield, P. S., et al. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton.[5][6] Journal of the Chemical Society, Perkin Transactions 1, (4), 503-510.

Sources

Optimization

Improving yield in the Hoffman-Löffler-Freytag cyclization of diamines

Executive Summary & Core Directive Welcome to the CycloTech Technical Support Center. You are likely here because your pyrrolidine yields are stalling, or your diamine substrates are resulting in intractable tars rather...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the CycloTech Technical Support Center. You are likely here because your pyrrolidine yields are stalling, or your diamine substrates are resulting in intractable tars rather than clean cyclization.

The Hofmann-Löffler-Freytag (HLF) reaction is the gold standard for remote C(sp³)–H functionalization of amines. However, when applied to diamines , the classical conditions (H₂SO₄/Heat) often fail due to salt formation, protonation kinetics, and intermolecular radical quenching.

This guide moves beyond the 1909 classical protocols. We prioritize the Suárez Modification (I₂/PIDA) and Nagib’s Triiodide strategies as the modern standard for high-yield applications, specifically tailored for complex diamine scaffolds.

The Mechanism: Understanding the "Ticket" to Cyclization[1]

To fix yield, you must visualize the failure points. The reaction relies on a specific chain of events: N-Halogenation → Homolysis → 1,5-HAT → Recombination → Cyclization .[1][2]

Figure 1: Mechanistic Pathway & Failure Points

The following diagram outlines the critical path. Red nodes indicate common failure points where yield is lost.

HLF_Mechanism Substrate Diamine Substrate (R-NH-R') Protect Step 1: Mono-Protection (Crucial for Diamines) Substrate->Protect Prevent Quenching NHalo N-Haloamine Species (N-Cl / N-I) Protect->NHalo Oxidation (NCS or I2/PIDA) RadicalCat Aminyl Radical Cation (N•+) NHalo->RadicalCat Homolysis (hν or Δ) RadicalCat->Substrate Intermolecular Quench (Yield Loss) CarbonRad C-Centered Radical (δ-Carbon) RadicalCat->CarbonRad 1,5-HAT (Rate Limiting) CarbonRad->NHalo Chain Propagation HaloAlkane δ-Haloamine CarbonRad->HaloAlkane Radical Recombination Product Pyrrolidine Product HaloAlkane->Product Base Cyclization

Caption: Figure 1. The HLF reaction cascade.[2][3] Note that for diamines, the "Intermolecular Quench" is the primary cause of low yield if the second amine is not protected.

Protocol Selection: Classical vs. Modern

Do not use the classical H₂SO₄ method for diamines unless you have no other choice. The high acidity doubly protonates the substrate, creating electrostatic repulsion that disfavors the transition state.

Comparative Analysis of Methodologies
FeatureClassical (Hofmann-Löffler) Suárez Modification (Recommended) Nagib Triiodide (Advanced)
Reagents H₂SO₄ / Heat / UVI₂ / PhI(OAc)₂ (PIDA)NaI / NCS / Solvent
Active Species N-Chloramine (pre-formed)N-Iodoamine (in situ)N-Iodoamine / I₃⁻
Acidity pH < 1 (Harsh)Neutral / Mildly BasicControlled
Diamine Compatibility Low (Salt formation)High (Tolerates carbamates)High (Tolerates diverse funcs)
Primary Failure Decomposition / CharringOver-oxidationReagent stoichiometry
Yield Potential 30–50%70–90%80–95%

Step-by-Step Protocols

Protocol A: The Suárez Modification (Standard for Diamines)

Best for: Diamines where one amine is protected (e.g., N-Boc, N-Cbz).

Reagents:

  • Substrate: Mono-protected diamine (1.0 equiv)

  • Oxidant: Diacetoxyiodobenzene (PIDA) (1.5 equiv)

  • Radical Source: Iodine (I₂) (1.0 equiv)

  • Solvent: Cyclohexane or Dichloromethane (DCM)

  • Light: Visible light (Tungsten or Blue LED)

Workflow:

  • Preparation: Dissolve the mono-protected diamine in anhydrous cyclohexane (0.1 M). Note: Concentration matters. Too high = intermolecular side reactions.

  • Addition: Add PIDA (1.5 equiv) and I₂ (1.0 equiv) sequentially.

  • Irradiation: Irradiate the mixture at room temperature. The purple color of iodine will fade as the N-I species forms and is consumed.

  • Monitoring: Monitor by TLC. The reaction is complete when the iodine color persists or starting material is consumed (typically 2–4 hours).

  • Workup: Wash with aq. Na₂S₂O₃ (to quench I₂) and extract with DCM.

  • Cyclization (if not spontaneous): Treat the crude δ-iodoamine with base (K₂CO₃/MeOH) to force ring closure.

Protocol B: Handling Unprotected Diamines (The "Protonation Trick")

Use this ONLY if you cannot protect the second amine.

Concept: You must render the non-reacting amine "invisible" to the radical.

  • Selectivity: Exploit pKa differences. The more basic amine will protonate first.

  • Acid: Use Trifluoroacetic Acid (TFA) .[1]

  • Procedure:

    • Dissolve diamine in TFA (forms the salt).

    • Add N-Chlorosuccinimide (NCS) to form the N-chloro species on the less basic amine (if applicable) or control stoichiometry carefully.

    • Irradiate with UV light (Hg lamp).

    • Critical Step: The workup must be extremely slow basification (at 0°C) to prevent polymerization of the reactive intermediate.

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material consumption, but no product."

Diagnosis: You likely formed the δ-haloamine but failed to cyclize it.[4] The Fix: The HLF reaction often stops at the δ-halogenated intermediate (especially with Iodine).

  • Action: Do not discard the crude! Resuspend the crude oil in Methanol and add K₂CO₃ or NaOH. Stir for 1 hour. This forces the S_N2 displacement to form the pyrrolidine.

Issue 2: "My yield is low (<30%) and I see complex mixtures."

Diagnosis: Intermolecular Radical Transfer. The Fix: Your concentration is too high.

  • Action: Dilute the reaction. The 1,5-HAT is an intramolecular process (unimolecular kinetics). Side reactions are intermolecular (bimolecular kinetics).

  • Rule of Thumb: Run at 0.01 M to 0.05 M . Dilution favors cyclization over polymerization.

Issue 3: "Which Nitrogen will react in my diamine?"

Diagnosis: Regioselectivity confusion.[4] The Logic:

  • Electronic Factor: Electron-withdrawing groups (EWGs) destabilize the N-radical cation. An amide/carbamate N-radical is more electrophilic and reactive than a simple amine radical, but harder to generate.

  • The Rule: In the Suárez condition, the Amide/Carbamate nitrogen reacts preferentially over a protonated amine.

  • Visual Logic:

Selectivity Start Diamine Substrate Decision Are amines different? Start->Decision PathA Symmetrical Diamine Decision->PathA No PathB Unsymmetrical (e.g. 1° vs 2°) Decision->PathB Yes ResultA Mixture likely. Must use Mono-protection. PathA->ResultA ResultB 2° Amine reacts faster (More stable radical) PathB->ResultB

Caption: Figure 2. Decision tree for predicting regioselectivity in diamine substrates.

References

  • Hofmann, A. W. (1883). Ueber die Einwirkung des Broms in alkalischer Lösung auf die Amine. Berichte der deutschen chemischen Gesellschaft, 16(1), 558–560. Link

  • Löffler, K., & Freytag, C. (1909).[2] Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3427–3431. Link

  • Concepción, J. I., Francisco, C. G., Freire, R., Hernández, R., Salazar, J. A., & Suárez, E. (1986). Intramolecular hydrogen abstraction.[5] Part 1. Functionalization of the δ-position of amines. Journal of Organic Chemistry, 51(21), 402–404. Link

  • Wappes, E. A., Fosu, S. C., Chopko, T. C., & Nagib, D. A. (2016).[6] Triiodide-Mediated δ-Amination of Secondary C-H Bonds.[3][6] Angewandte Chemie International Edition, 55(34), 9974–9978. Link

  • Nagib, D. A. (2019).[7] Nitrogen gets radical.[2][5][6][7][8][9][10][11] Nature Chemistry, 11, 396–398.[6] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in 2,5-DBH Asymmetric Synthesis

Welcome to the technical support center dedicated to the asymmetric synthesis of 2,5-disubstituted 1,4-benzodioxanes (2,5-DBH). This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the asymmetric synthesis of 2,5-disubstituted 1,4-benzodioxanes (2,5-DBH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in their synthetic routes. The chiral 2,3-dihydro-1,4-benzodioxane framework is a critical structural motif in a wide array of biologically active natural products and pharmaceutical agents, where precise stereochemistry is often paramount for therapeutic efficacy.[1][2]

This resource provides a structured, question-and-answer-based approach to troubleshoot common challenges and optimize your experimental outcomes.

FAQs and Troubleshooting Guides

Section 1: Foundational Challenges - Low or Inconsistent Enantiomeric Excess

Q1: My asymmetric synthesis of a 2,5-DBH derivative is yielding low and inconsistent enantiomeric excess (ee). Where should I begin my troubleshooting process?

A1: Low or inconsistent ee is a frequent hurdle in asymmetric catalysis.[3][4] A systematic approach is crucial to pinpoint the root cause. Before delving into complex reaction parameter optimization, it's essential to validate your analytical methodology and scrutinize your reagents and catalyst.

Initial Troubleshooting Workflow:

Troubleshooting_Workflow

Caption: Initial troubleshooting workflow for low ee.

Protocol 1: Validation of Chiral Analytical Method

  • Resolution Check: Ensure your chiral HPLC or GC method provides a baseline resolution (Rs > 1.5) between the two enantiomers.

  • Linearity: Prepare a series of samples with varying, known ratios of the two enantiomers. Plot the peak area ratio against the concentration ratio. A linear response with a correlation coefficient (r²) of ≥ 0.99 is expected.[3]

  • Accuracy: Analyze a sample with a known enantiomeric excess (prepared by mixing pure enantiomers) to confirm the accuracy of your method.[3]

Q2: My analytical method is validated, but the ee remains low. What aspects of my reagents and catalyst should I investigate?

A2: The purity of all components in your reaction is critical. Trace impurities can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.[3]

  • Substrate Purity: Impurities such as geometric isomers or compounds with coordinating groups can interfere with the catalyst-substrate interaction.[3] Residual halides from a previous synthetic step are known catalyst poisons.[3]

  • Catalyst Quality: Procure catalysts from reputable suppliers or synthesize and thoroughly characterize them in-house. Ensure proper storage under an inert atmosphere to prevent degradation.

  • Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen can deactivate many sensitive catalysts. Peroxides in ethereal solvents like THF or dioxane can also be detrimental.

Protocol 2: Reagent and Solvent Purification

  • Substrate:

    • Recrystallization: For solid substrates, this is an effective method for removing impurities.

    • Distillation: Purify liquid substrates by distillation, using reduced pressure for high-boiling compounds.

    • Column Chromatography: Separate the desired substrate from impurities using silica gel or alumina.

  • Solvent:

    • Distillation: Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF and ether, calcium hydride for dichloromethane).

    • Commercial Anhydrous Solvents: Use freshly opened bottles of high-purity anhydrous solvents.

Section 2: Reaction Parameter Optimization

Q3: I've confirmed the purity of my materials, but my ee is still suboptimal. How should I approach the optimization of reaction conditions?

A3: Once reagent and catalyst quality are assured, a systematic evaluation of reaction parameters is the next logical step. Temperature, solvent, and catalyst loading can all have a profound impact on enantioselectivity.

Key Parameters for Optimization:

ParameterRationale and ConsiderationsTypical Range to Screen
Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate.-78 °C to Room Temperature
Solvent The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states.[5]Screen a range of non-polar (e.g., Toluene, Hexane), polar aprotic (e.g., Dichloromethane, THF, Dioxane), and polar protic (e.g., Ethanol, Isopropanol) solvents.
Catalyst Loading In some systems, higher catalyst loadings can lead to the formation of less selective aggregates or dimers.0.5 mol% to 10 mol%
Additives Additives can sometimes dramatically improve enantioselectivity by acting as co-catalysts or by modifying the primary catalyst's structure.Dependent on the specific catalytic system.

Q4: Can you provide a more detailed explanation of how temperature affects enantiomeric excess?

A4: The relationship between temperature and enantioselectivity is governed by the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers. A lower temperature generally amplifies the effect of this energy difference, leading to a higher ee. However, it's important to note that this is not a universal rule, and in some cases, an optimal temperature may exist above -78 °C. It is crucial to experimentally screen a range of temperatures to determine the optimal conditions for your specific transformation.[6][7]

Section 3: Advanced Strategies and Catalyst Selection

Q5: My optimization efforts have plateaued. What are some advanced strategies or alternative catalytic systems for the asymmetric synthesis of 2,5-DBH derivatives?

A5: If standard optimization is insufficient, exploring different catalytic systems is a promising avenue. The field of asymmetric catalysis is continually evolving, offering a diverse toolkit for challenging transformations.

  • Iridium-Catalyzed Asymmetric Hydrogenation: Recent studies have shown that iridium catalysts, particularly with BIDIME-dimer ligands, are highly effective for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities (up to 99:1 er).[8] This method is versatile, tolerating a wide range of alkyl, aryl, and heteroaryl substituents.[8]

  • Organocatalysis: Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations.[9] These catalysts operate via hydrogen bonding and ion-pairing interactions to create a chiral environment. Exploring different chiral organocatalysts could provide a breakthrough.

  • Biocatalysis: Enzymes, such as lipases, can offer exceptional enantioselectivity under mild reaction conditions.[1] Engineered enzymes can be tailored to specific substrates, providing a highly efficient and green alternative for the synthesis of chiral 2,5-DBH derivatives.[1]

Catalytic System Selection Workflow:

Catalyst_Selection

Caption: Decision workflow for selecting a new catalytic system.

Experimental Protocols

Protocol 3: General Procedure for a Trial Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a general guideline and should be optimized for your specific substrate.

  • In a glovebox, charge a vial with the 2-substituted 1,4-benzodioxine substrate (1.0 equiv), [Ir(cod)Cl]2 (0.5-2.0 mol%), and the chiral ligand (e.g., BIDIME-dimer, 1.1-2.2 mol% relative to Ir).

  • Add degassed, anhydrous solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.1 M).

  • Seal the vial and transfer it to a high-pressure reactor.

  • Purge the reactor with hydrogen gas (3-5 times).

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (monitor by TLC or GC/LC-MS).

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, X., et al. (n.d.). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Royal Society of Chemistry.
  • Giles, R. G. F., et al. (2016). Asymmetric synthesis and CD investigation of the 1,4-benzodioxane lignans eusiderins A, B, C, G, L, and M. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Improving Stereoselectivity in Dioxane Synthesis.
  • Wang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. PMC.
  • Giles, R. G. F., et al. (n.d.). Asymmetric Synthesis and CD Investigation of the 1,4-Benzodioxane Lignans Eusiderins A, B, C, G, L, and M.
  • Baczewska, P., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium-Catalyzed Epoxidation and Thia-Michael Addition. ChemRxiv.
  • Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. PubMed.
  • Hutchings, G. J. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews.
  • Gualtierotti, J. B., & Waser, J. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
  • Aguilera-Granja, F., et al. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI.
  • Wang, L., et al. (n.d.). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. PMC.
  • Angiolini, L., et al. (2001).
  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
  • Smith, T. E., et al. (2019). Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. PubMed.
  • Węgrzyn, J., et al. (2023).
  • Reddit User. (2026). Large scale synthesis of 1,4 Dioxane. Reddit.
  • BenchChem. (2025).
  • Aricò, F., et al. (n.d.).
  • Ramón, D. J., & Asensio, G. (n.d.).
  • Poulsen, T. B. (2014). Asymmetric transformations of achiral 2,5-cyclohexadienones. PubMed.
  • Noble, A., & Macmillan, D. W. C. (n.d.). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.
  • Sivaguru, J., & Arceo, E. (n.d.). Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. PMC.
  • Arceo, E., et al. (2022). Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. PubMed.
  • ResearchGate. (2025). Asymmetric Synthesis and CD Investigation of the 1,4-Benzodioxane Lignans Eusiderins A, B, C, G, L, and M | Request PDF.
  • ResearchGate. (n.d.). Enantioselective Organocatalytic Synthesis of a Secoyohimbane-Inspired Compound Collection with Neuritogenic Activity | Request PDF.
  • Wang, S., et al. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Royal Society of Chemistry.
  • Ajroudi, L., et al. (2026). Influence of Temperature and NaCl Impurities on Molecular Interactions in 1,4-Dioxane–Water Mixtures: A Grunberg–Nissan Model Analysis.
  • Zhang, Y., et al. (n.d.).
  • Orozco, L. F., et al. (n.d.).
  • ResearchGate. (n.d.). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols.
  • Cheng, C., et al. (n.d.). Single-Step Enantioselective Synthesis of Mechanically Planar Chiral[4]Rotaxanes Using a Chiral Leaving Group Strategy. PMC.

  • Clarke, C. J., et al. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Debenzylation of 2,5-Diazabicyclo[2.2.1]heptane Scaffolds

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the 2,5-diazabicyclo[2.2.1]heptane...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold and facing challenges with the removal of N-benzyl protecting groups. As a Senior Application Scientist, I will provide field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate this critical deprotection step.

The rigid, bicyclic structure of 2,5-DBH makes it a highly valuable scaffold in medicinal chemistry, imparting unique conformational constraints on molecules.[1][2] However, this same rigidity and the presence of two basic nitrogen atoms can introduce specific challenges during N-debenzylation, a common step in many synthetic routes. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.

Core Principles & Troubleshooting Workflow

The removal of an N-benzyl group, while conceptually straightforward, is often complicated by factors such as catalyst activity, substrate-specific hindrances, and the presence of other functional groups. The most common method is palladium-catalyzed hydrogenation, which can be performed using hydrogen gas (hydrogenolysis) or a hydrogen donor (catalytic transfer hydrogenation).

Below is a general workflow to diagnose and resolve common debenzylation issues.

G cluster_start cluster_troubleshooting Troubleshooting Path cluster_solutions Potential Solutions start Reaction Stalled or Incomplete? catalyst Suspect Catalyst Poisoning? (Product is a free amine) start->catalyst Yes conditions Reaction Conditions Suboptimal? start->conditions No sol_acid Add Acidic Additive (e.g., HOAc, HCl) catalyst->sol_acid Yes sol_catalyst Use Fresh/Different Catalyst (e.g., Pd(OH)₂/C) catalyst->sol_catalyst Also consider h_source Inefficient H₂ Source/Donor? conditions->h_source ortho Other Functional Groups Present? conditions->ortho sol_conditions Increase Temp./Pressure Extend Reaction Time h_source->sol_conditions Using H₂ gas sol_donor Change H₂ Donor (e.g., Ammonium Formate) h_source->sol_donor Using CTH sol_oxidative Use Orthogonal Method (e.g., Oxidative Cleavage) ortho->sol_oxidative Yes, sensitive groups end_node Successful Deprotection sol_acid->end_node sol_catalyst->end_node sol_conditions->end_node sol_donor->end_node sol_oxidative->end_node

Caption: A general workflow for troubleshooting N-debenzylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My catalytic hydrogenation using Pd/C and H₂ gas is extremely slow or has completely stalled. What's happening?

A1: This is the most common issue when debenzylating amines. The problem is almost certainly catalyst poisoning by the product. The newly formed free amine of the 2,5-DBH product is basic and can strongly coordinate to the palladium metal surface.[3][4] This blocks the active sites of the catalyst, preventing it from facilitating further reaction and leading to gradual or complete deactivation.[4]

The mechanism of poisoning involves the lone pair of electrons on the nitrogen atom of the product binding to the palladium, effectively shutting down its catalytic activity.

G cluster_reaction Catalytic Cycle Substrate N-Bn Substrate Catalyst Pd/C Catalyst Substrate->Catalyst H2 H₂ H2->Catalyst Intermediate Substrate-Pd Complex Catalyst->Intermediate Adsorption Poisoned_Catalyst Poisoned Catalyst (Product-Pd Complex) Catalyst->Poisoned_Catalyst Product Deprotected Amine (Product) Intermediate->Product Hydrogenolysis Product->Catalyst Binds to active site

Caption: Catalyst poisoning by the basic amine product.

Q2: How can I prevent or mitigate catalyst poisoning during hydrogenation?

A2: The most effective strategy is to protonate the amine product as it forms, preventing its lone pair from binding to the catalyst. This is achieved by adding a stoichiometric amount of acid to the reaction mixture.

  • Acetic Acid: Adding 1.5 to 2.0 equivalents of acetic acid is a common and effective method.[5][6] The acid protonates the product, forming an ammonium salt that has a much lower affinity for the palladium surface.

  • Hydrochloric Acid: For a more robust solution, using a solvent system like ethanol with a small amount of concentrated HCl can be very effective.[3] However, care must be taken as this can sometimes promote side reactions depending on other functional groups present.

  • Use Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective than Pd/C for debenzylating amines and can sometimes be used without an acid additive, although its performance is also frequently improved with acid.[5][7][8] It is particularly useful when the substrate is sensitive to stronger acids.

Q3: I am using Catalytic Transfer Hydrogenation (CTH) to avoid hydrogen gas, but the reaction is sluggish. How can I optimize it?

A3: Catalytic Transfer Hydrogenation (CTH) is an excellent alternative to high-pressure hydrogenation.[9] If the reaction is slow, consider the following optimizations:

  • Choice of Hydrogen Donor: Ammonium formate is the most common and often most effective hydrogen donor for N-debenzylation.[10][11][12] It is typically used in large excess (5-10 equivalents). If ammonium formate is not effective, other donors like formic acid or cyclohexene can be tested, though formic acid can be slow and cyclohexene often requires higher temperatures and the presence of an acid.[9][13]

  • Solvent: Methanol or ethanol are the most common solvents for CTH with ammonium formate. Ensure your substrate is fully dissolved.

  • Temperature: CTH reactions are often run at reflux to ensure a sufficient rate.[10][11] If you are running at room temperature, increasing the heat may be all that is required.

  • Catalyst Loading: While typically 5-10 mol% of Pd/C is used, you may need to increase the loading to 20 mol% or higher for particularly stubborn substrates.

Q4: My substrate contains both N-benzyl and O-benzyl groups. How can I selectively remove the N-benzyl group?

A4: Achieving selectivity can be challenging as both groups are susceptible to hydrogenolysis. However, N-benzyl groups are generally cleaved more readily than O-benzyl groups.

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is known to show selectivity for N-debenzylation over O-debenzylation under carefully controlled conditions.[7]

  • DIAD (Diisopropyl Azodicarboxylate): An oxidative method using DIAD has been shown to selectively deprotect N-benzyl groups in the presence of O-benzyl groups, offering an orthogonal strategy when hydrogenolysis is not suitable.[14]

  • Control Reaction Conditions: Running the hydrogenation at lower pressure and temperature can sometimes favor the more labile N-benzyl cleavage, but this requires careful monitoring to stop the reaction after the first deprotection.

Comparative Summary of Debenzylation Methods
MethodCatalyst & ReagentsTypical ConditionsProsCons & Troubleshooting
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon or pressure)MeOH or EtOH, RT to 60°CHigh atom economy, clean byproducts (toluene).[4]Prone to catalyst poisoning; may require pressure equipment.[3][4] Add acid to mitigate poisoning.[5]
Acid-Facilitated Hydrogenation 20% Pd(OH)₂/C, H₂, Acetic AcidEtOH, 60°C, 14-24hOvercomes catalyst poisoning, generally reliable.[5][6]Requires elevated temperature and longer reaction times; acid may affect sensitive groups.
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Ammonium FormateMeOH or EtOH, Reflux, 1-4hAvoids use of H₂ gas, rapid reaction times.[11][12]Requires large excess of hydrogen donor; can be substrate-dependent.
Oxidative Debenzylation Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS)Acetonitrile/Water, 0-25°COrthogonal to hydrogenolysis-sensitive groups.[4][10][15]Stoichiometric reagents, more complex workup, may not be suitable for electron-rich aromatic systems.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Facilitated Catalytic Hydrogenation

This protocol is a robust starting point for most di-benzyl protected 2,5-DBH derivatives. The inclusion of acetic acid is critical for success.[5]

  • Reaction Setup: To a solution of the N,N'-dibenzyl-2,5-diazabicyclo[2.2.1]heptane derivative (1.0 mmol) in ethanol (20 mL), add glacial acetic acid (0.17 mL, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Carefully add 20% Palladium Hydroxide on Carbon (Pearlman's catalyst) (210 mg, 15 mol% Pd). Safety Note: Palladium catalysts can be pyrophoric; handle under an inert atmosphere or add carefully to the solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under an atmosphere of hydrogen (a balloon is often sufficient) at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours for complete conversion.

  • Workup: Once complete, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol (2 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue, containing the product as its diacetate salt, can be purified by crystallization or chromatography, or used directly after basification and extraction.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is ideal for labs not equipped for pressure hydrogenation and offers a rapid alternative.[10][11]

  • Reaction Setup: In a round-bottom flask, suspend the N,N'-dibenzyl-2,5-diazabicyclo[2.2.1]heptane derivative (1.0 mmol) and 10% Palladium on Carbon (106 mg, 10 mol% Pd) in methanol (15 mL).

  • Hydrogen Donor Addition: To this suspension, add ammonium formate (630 mg, 10.0 mmol, 10.0 equiv.) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Complete conversion is often observed within 1-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with methanol (3 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid/base extraction.

References
  • ChemRxiv. (n.d.). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]

  • Science Madness Discussion Board. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • University of Oxford. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • RSC Publishing. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Semantic Scholar. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Protein dynamics-assisted engineering of a selective debenzylase for replacing Pd/C-catalyzed debenzylation in statin precursor synthesis. Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Scholars@Duke. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Retrieved from [Link]

  • Thieme Connect. (n.d.). Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane.... Retrieved from [Link]

  • ResearchGate. (n.d.). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US20030225268A1 - Diazabicyclic CNS active agents.

Sources

Troubleshooting

Troubleshooting low reactivity of bridgehead nitrogens in nucleophilic substitution

The following guide is designed for the Bridgehead Nitrogen Technical Support Center . It addresses the nuanced reactivity profiles of nitrogen atoms located at the bridgehead positions of bicyclic and polycyclic systems...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the Bridgehead Nitrogen Technical Support Center . It addresses the nuanced reactivity profiles of nitrogen atoms located at the bridgehead positions of bicyclic and polycyclic systems.

Ticket ID: BHN-RXN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Logic

"Low reactivity" in bridgehead nitrogens is often a symptom of three distinct, non-overlapping chemical phenomena. Depending on your specific substrate, the nitrogen is either sterically inverted ("In" isomer) , mechanistically forbidden (Bridgehead Halide confusion) , or electronically deactivated (Anti-Bredt Amides) .[1]

Before modifying reaction conditions, you must categorize your substrate using the diagnostic workflow below.[1]

Diagnostic Workflow

BridgeheadDiagnosis Start START: Identify Substrate Class TypeA Type A: Bridgehead Amine (e.g., Quinuclidine, Cryptands) Start->TypeA TypeB Type B: Bridgehead Halide/LG (Nitrogen is NOT the bridgehead) Start->TypeB TypeC Type C: Bridgehead Amide (Bridgehead Lactam) Start->TypeC CheckConf Check Lone Pair Orientation TypeA->CheckConf BredtRule Bredt's Rule & Backside Attack Both Blocked TypeB->BredtRule Resonance Resonance Inhibition (Twisted Amide) TypeC->Resonance OutIsomer Exo ('Out') Isomer Lone pair exposed CheckConf->OutIsomer Small Rings (Quinuclidine) InIsomer Endo ('In') Isomer Lone pair internal CheckConf->InIsomer Macrobicycles (Cryptands) StericCheck Check Electrophile Size OutIsomer->StericCheck Non-Nucleophilic Non-Nucleophilic InIsomer->Non-Nucleophilic Locked High Reactivity High Reactivity StericCheck->High Reactivity Small Electrophile (MeI) Low Reactivity Low Reactivity StericCheck->Low Reactivity Bulky Electrophile Inert to Substitution Inert to Substitution BredtRule->Inert to Substitution High Acyl Reactivity\nLow N-Nucleophilicity High Acyl Reactivity Low N-Nucleophilicity Resonance->High Acyl Reactivity\nLow N-Nucleophilicity

Figure 1: Decision tree for isolating the cause of low reactivity in bridgehead systems. Blue paths indicate nucleophilic amine issues; Red paths indicate fundamental mechanistic impossibilities.

Issue Resolution: Bridgehead Amines (Type A)

Symptom: You are attempting an


 alkylation or acylation using a bridgehead amine (e.g., Quinuclidine, DABCO, or a larger cryptand), but the reaction is stalled.
Root Cause 1: "In-Out" Isomerism (The Hidden Trap)

In small bicyclic systems like quinuclidine (1-azabicyclo[2.2.2]octane), the alkyl chains are "pinned back," forcing the nitrogen lone pair into an exo ("out") orientation. This typically makes them more nucleophilic than their open-chain counterparts (e.g., triethylamine) due to reduced steric hindrance [1].[1]

However, in larger macrobicyclic amines (e.g., cryptands or azabicyclo[k.l.m]alkanes where


), the nitrogen can undergo pyramidal inversion.[1] If the thermodynamically stable conformer places the lone pair inside the cage (endo/"in") , the nitrogen becomes chemically inert. The lone pair is physically shielded from the electrophile [2].

Troubleshooting Protocol:

  • Protonation Test: "In" isomers are often extremely slow to protonate.[1] Add a small equivalent of acid and monitor NMR.[1] If the shift is negligible or slow, your lone pair is locked inside.[1]

  • Solvent Switch: In-out equilibrium is solvent-dependent.[1] Protic solvents may stabilize the "out" form via hydrogen bonding, potentially unlocking reactivity.[1]

Root Cause 2: The "Proton Sponge" Effect

Bridgehead amines like DABCO or Proton Sponge (1,8-Bis(dimethylamino)naphthalene - structurally related issues) are exceptionally basic but sterically hindered.

  • The Issue: If your reaction medium contains any source of protons (even trace moisture or acidic protons on the electrophile), the bridgehead nitrogen will act as a base, not a nucleophile. Once protonated, the ammonium salt is non-nucleophilic.[1]

  • Solution: Ensure strictly anhydrous conditions and use non-enolizable electrophiles.

Root Cause 3: Steric Mismatch

While the "back" of a bridgehead amine is protected, the "front" (lone pair side) is still subject to steric clashes if the electrophile is bulky.

  • Data Point: Quinuclidine reacts with Methyl Iodide (MeI) 50x faster than Triethylamine due to the "pinned back" effect. However, its rate drops precipitously with Isopropyl Iodide due to frontal steric clash [3].[1]

Issue Resolution: Bridgehead Halides (Type B)

Symptom: You are trying to displace a halogen located at a bridgehead carbon (e.g., 1-bromoadamantane) using a nucleophile.[1]

Verdict: Stop the Experiment. This reaction is chemically forbidden under standard conditions due to two fundamental rules:

  • 
     Constraint: 
    
    
    
    requires backside attack (
    
    
    orbital access).[1] In a bridgehead system, the "back" of the carbon is the inside of the cage, which is inaccessible to the nucleophile [4].
  • 
     Constraint (Bredt's Rule): 
    
    
    
    requires the formation of a planar (
    
    
    ) carbocation.[1] Bridgehead carbons cannot flatten due to ring strain (Bredt's Rule), making the transition state energetically inaccessible [5].[1]

Exception: Extremely large rings (e.g., bicyclo[4.4.4]tetradecane systems) may have enough flexibility to allow a "quasi-planar" cation, but this is rare in drug discovery contexts.[1]

Issue Resolution: Bridgehead Lactams (Type C)

Symptom: You are working with a bridgehead amide (e.g., 2-quinuclidone) and finding the nitrogen unreactive toward alkylation.

Analysis: In "Anti-Bredt" lactams, the nitrogen lone pair cannot overlap with the carbonyl


-system due to twisting.
  • Consequence 1: The Nitrogen is more basic than a standard amide (resembles an amine).[2]

  • Consequence 2: The Carbonyl is hyper-reactive toward nucleophiles (acyl substitution) [6].

  • Troubleshooting: If you are trying to alkylate the nitrogen, the high reactivity of the carbonyl often leads to polymerization or ring-opening hydrolysis first. You must protect the carbonyl or use extremely mild, non-nucleophilic bases.[1]

Experimental Validation Protocol

Use this standard protocol to benchmark the nucleophilicity of your bridgehead nitrogen against a known standard (Quinuclidine).

Objective: Determine if "Low Reactivity" is intrinsic (electronic/conformation) or extrinsic (steric/impurity).

StepActionRationale
1 Prepare Standard Dissolve 0.1 mmol Quinuclidine in 0.5 mL

.
2 Prepare Sample Dissolve 0.1 mmol of your Bridgehead Amine in 0.5 mL

.
3 Add Electrophile Add 1.0 equiv Methyl Iodide (MeI) to both tubes. (Use MeI as it is the smallest, most active electrophile).[1]
4 Monitor Run

NMR at t=5 min and t=1 hour.
5 Analysis Result A: Rapid methylation (new N-Me peak)

Your N is nucleophilic; previous failure was due to steric bulk of the other electrophile.Result B: No reaction

Your N is likely the "In" isomer or electronically deactivated.

Frequently Asked Questions (FAQ)

Q: Can I force a bridgehead halide to react? A: Only via radical mechanisms (e.g.,


 or tin-hydride reduction) or by using strong Lewis acids to force ionization in flexible cages.[1] Standard nucleophilic substitution will fail.[1]

Q: Why is my bridgehead amine reacting with protons but not alkyl halides? A: This is the classic "Hard/Soft" mismatch. The proton is small (


 orbital) and can slip into the cage or interact with a partially shrouded lone pair. An alkyl group is much larger and requires a specific orbital trajectory that might be blocked by the cage structure (In-Isomerism).

Q: I have a bicyclo[1.1.1]pentane amine. Is it low reactivity? A: Actually, the opposite.[1] Bicyclo[1.1.1]pentane (BCP) amines often show exceptional reactivity due to high


-character and low steric hindrance compared to t-butyl amines. If it is unreactive, check for salt formation (it is very basic) [7].[1]

References

  • Quora/Textbooks . Why are bridgehead amines better nucleophiles than N-triethylamine? (Explains the "pinned back" alkyl effect reducing steric hindrance).

  • Chemical Reviews . In/Out Isomerism. (Comprehensive review of bridgehead nitrogen encapsulation and reactivity).

  • Master Organic Chemistry . Nucleophilicity Trends of Amines. (Discusses steric sensitivity of nucleophilic attack vs. acid-base reactions).

  • Dalal Institute. Substitution at bridgehead carbon. (Detailed mechanistic explanation of why bridgehead carbons are inert in

    
    /
    
    
    
    ).
  • Wikipedia . Bredt's Rule. (Constraints on double bonds and carbocations at bridgehead positions).

  • NIH/PMC . The Chemistry of Bridged Lactams and Related Heterocycles. (Reactivity of twisted anti-Bredt amides).[1]

  • NIH/PMC . Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (Counter-example showing high reactivity in specific bridgehead systems).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methodologies for 2,5-Diazabicyclo[2.2.1]heptane Enantiomers

Executive Summary & Technical Context[1][2][3][4][5][6][7] The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic diamine widely employed as a chiral building block in drug discovery (e.g., for neuronal nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic diamine widely employed as a chiral building block in drug discovery (e.g., for neuronal nicotinic receptors) and as a ligand in asymmetric catalysis. While often synthesized via the "chiral pool" (from trans-4-hydroxy-L-proline), verifying enantiomeric excess (ee) or separating racemic mixtures synthesized via hetero-Diels-Alder routes is a critical quality control step.

This guide compares the primary chromatographic strategies for resolving these enantiomers. The industry standard relies on Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically utilizing Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

Key Technical Insight: The resolution of this scaffold is heavily dependent on N-derivatization . The free diamine lacks sufficient interaction points (π-π sites) for effective discrimination on standard CSPs and often exhibits peak tailing due to silanol interactions. Therefore, this guide prioritizes methods for N-protected derivatives (Boc, Cbz, Benzyl), which are the standard intermediates in pharmaceutical workflows.

Comparative Analysis of Separation Methods

Method A: Cellulose-Based Phases (The Gold Standard)

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Target Analytes: N-Boc, N-Cbz, or N-Benzyl protected 2,5-diazabicyclo[2.2.1]heptanes.

This method is the most cited and robust approach. The rigid, helical cavity of the cellulose polymer provides an ideal "lock-and-key" fit for the rigid bicyclic [2.2.1] skeleton, particularly when the nitrogen atoms carry bulky aromatic or carbonyl-containing protecting groups that engage in hydrogen bonding and π-π interactions with the CSP.

Method B: Amylose-Based Phases (The Alternative)

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Target Analytes: Similar to Method A.

While chemically similar to OD-H (same selector, different polymer backbone), the Amylose helix is generally more flexible. For the highly rigid 2,5-diazabicyclo[2.2.1]heptane system, AD-H often yields lower separation factors (


) compared to OD-H, as the tighter cellulose cavity better discriminates the spatial orientation of the bridgehead protons.
Method C: Free Amine Analysis (The Challenge)

Target Analytes: Unprotected 2,5-diazabicyclo[2.2.1]heptane (dihydrobromide salts, etc.).

Direct analysis of the free amine is discouraged due to:

  • Low UV Absorbance: The core skeleton has no chromophore.

  • Peak Tailing: Strong interaction between the basic secondary amines and residual silanols. Protocol Adjustment: If analysis of the free amine is mandatory, derivatization with FDAA (Marfey’s Reagent) or GITC is recommended to introduce a chromophore and improve chiral recognition. Alternatively, use Method A conditions with 0.1% Diethylamine (DEA) as a mobile phase modifier.

Experimental Data & Protocol Comparison

The following table summarizes the performance metrics for the separation of N-substituted derivatives (e.g., N-Boc or C-substituted analogs) based on literature precedents.

ParameterMethod A: Chiralcel OD-H (Recommended)Method B: Chiralpak AD-H Method C: Free Amine (Modified)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : IPA (80:20 to 90:10)Hexane : IPA (80:20)Hexane : IPA : DEA (80:20:0.1)
Flow Rate 0.5 – 1.0 mL/min1.0 mL/min0.5 mL/min
Selectivity (

)
High (> 1.5 typical)Moderate (1.1 – 1.3)Low / Tailing Prone
Resolution (

)
> 2.0 (Baseline)1.0 – 1.5 (Partial/Baseline)< 1.5 (Often overlaps)
Detection UV 254 nm (requires N-protecting group)UV 254 nmRefractive Index (RI) or CAD
Primary Mechanism Inclusion complex + H-bondingH-bonding + Steric fitIonic suppression + H-bonding

Note on Detection: The specific wavelength of 254 nm relies on the presence of an N-Benzyl, N-Cbz, or N-Boc group (Boc has weak UV, often requiring 210-220 nm or derivatization). For C-substituted derivatives (e.g., phenyl rings attached to the scaffold), 254 nm is sufficient.

Detailed Experimental Protocols

Protocol 1: Standard Separation of N-Protected Derivatives

Use this for: QC of intermediates, ee determination of catalytic products.

  • Sample Preparation:

    • Dissolve 1.0 mg of the N-protected sample (e.g., N-Boc-2,5-diazabicyclo[2.2.1]heptane) in 1.0 mL of 2-Propanol (IPA) .

    • Critical Step: Ensure the sample is fully soluble. If using a dihydrobromide salt, neutralize with dilute NaOH, extract into CH2Cl2, dry, and re-dissolve in mobile phase, or simply add TEA to the sample vial.

  • System Setup:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (80:20 v/v).

    • Temperature: 25°C.

  • Execution:

    • Equilibrate column for 20 minutes.

    • Inject 5-10 µL.

    • Monitor at 254 nm (if aromatic) or 210 nm (if only Boc/Carbonyl present).

  • Validation:

    • Run a blank (mobile phase only).

    • Run the racemic standard to establish retention times for (1S,4S) and (1R,4R) enantiomers.

Protocol 2: Derivatization for Free Amines (If required)

Use this for: Final product analysis where no chromophore exists.

  • Reaction: Mix 50 µL of amine solution (aqueous/alcohol) with 100 µL of 1% FDAA (Marfey’s Reagent) in acetone and 40 µL of 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. Cool and quench with 2M HCl (40 µL).

  • Analysis: Inject onto a standard C18 column (Reversed Phase) or Chiralpak column. The diastereomers formed usually separate easily on standard achiral phases, but can be enhanced on chiral phases.

Decision Pathways & Workflows

The following diagrams illustrate the logical flow for selecting the correct method and the mechanistic interaction during separation.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 2,5-Diazabicyclo[2.2.1]heptane Sample CheckStructure Check Structure: Is Nitrogen Protected? Start->CheckStructure Protected Yes (Boc, Cbz, Benzyl) CheckStructure->Protected Unprotected No (Free Amine/Salt) CheckStructure->Unprotected SelectCol1 Primary Choice: Chiralcel OD-H Protected->SelectCol1 DerivatizeQ Can you derivatize? Unprotected->DerivatizeQ MobilePhase1 Mobile Phase: Hexane/IPA (80:20) SelectCol1->MobilePhase1 Optimize Optimization: Adjust % IPA for Retention MobilePhase1->Optimize YesDeriv Yes (Recommended) DerivatizeQ->YesDeriv NoDeriv No (Direct Analysis) DerivatizeQ->NoDeriv ActionDeriv React with FDAA or Re-protect (Boc anhydride) YesDeriv->ActionDeriv ActionDirect Add Modifier: 0.1% DEA to Mobile Phase NoDeriv->ActionDirect ActionDeriv->SelectCol1 ColDirect Column: Chiralcel OD-H or Crownpak CR(+) ActionDirect->ColDirect

Caption: Decision matrix for selecting the optimal chromatographic approach based on the derivatization state of the analyte.

Diagram 2: Chiral Recognition Mechanism (OD-H)

Mechanism Analyte Analyte: (1S,4S)-N-Boc-Diazabicycle Interaction Transient Complex Formation Analyte->Interaction CSP CSP: Cellulose tris(3,5-dimethylphenylcarbamate) CSP->Interaction Forces Key Forces: 1. H-Bonding (Carbamate) 2. Steric Fit (Bicyclic Cage) 3. Dipole-Dipole Interaction->Forces Result Separation: (1S,4S) vs (1R,4R) Forces->Result

Caption: Mechanistic overview of the interaction between the rigid bicyclic analyte and the Chiralcel OD-H stationary phase.

References

  • Gleiter, R., et al. (2001). "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy." Arkivoc, 2001(ii), 69-81.[1] (Describes the use of Chiralcel OD-H for ee determination of derivatives).

  • Sigma-Aldrich. "(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Product Specification.

  • Daicel Chiral Technologies. "Chiral Column Selection Guide for Bridged Bicyclic Amines." (General grounding for Polysaccharide phase selection).

Sources

Comparative

Technical Assessment: Optical Rotation Standards for Pure (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane

Executive Summary (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane is a privileged chiral scaffold in medicinal chemistry, serving as a conformationally rigid diamine core in antibiotics (e.g., quinolones), orexin receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane is a privileged chiral scaffold in medicinal chemistry, serving as a conformationally rigid diamine core in antibiotics (e.g., quinolones), orexin receptor antagonists (e.g., Suvorexant analogs), and nicotinic acetylcholine receptor ligands. Unlike its enantiomer, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is derived directly from natural trans-4-hydroxy-L-proline, the (1R,4R) isomer requires specific synthetic maneuvering—often involving epimerization or the use of non-natural D-proline precursors.

This guide provides a definitive reference for the specific optical rotation (


)  of the (1R,4R) isomer, establishing it as a critical quality attribute (CQA) for distinguishing it from the more common (1S,4S) enantiomer and identifying diastereomeric impurities.

Part 1: Comparative Optical Rotation Standards

The optical rotation of 2,5-diazabicyclo[2.2.1]heptane is highly dependent on its protonation state and substitution. The free base is hygroscopic and prone to absorbing


, making it an unreliable standard. The dihydrobromide salt (2HBr) is the industry standard for polarimetric characterization. 
Table 1: Primary Standards (Dihydrobromide Salts)

Comparison of the target (1R,4R) isomer against its enantiomer.

Compound FormConfigurationSpecific Rotation

Concentration (

)
SolventStability Rating
Target Product (1R,4R)

1.0

High (Preferred)
Enantiomer(1S,4S)

1.0

High
Racemate(±)

1.0

High

Critical Insight: A rotation value significantly less negative than


 (e.g., 

) in the (1R,4R) sample often indicates contamination with the (1S,4S) enantiomer (racemization) or meso-impurities, rather than just solvent error.
Table 2: Secondary Standards (N-Protected Derivatives)

Used when analyzing intermediates during synthesis before salt formation.

DerivativeConfigurationSpecific Rotation

Concentration (

)
SolventApplication
N-Boc (Mono) (1R,4R)

to

1.0

In-process control
N-Boc (Mono)(1S,4S)

to

1.0

Reference
N-Tosyl(1R,4R)Negative (varies by sub)1.0

Purification

Part 2: Performance & Synthesis Alternatives

The "performance" of the (1R,4R) isomer is defined by its enantiomeric excess (ee%) and the efficiency of the route used to access it. Because the natural precursor yields the (1S,4S) isomer, accessing the (1R,4R) target requires specific "Alternative" strategies.

Comparison of Synthetic Routes

Route A: The Epimerization Cascade (High Performance)

  • Mechanism: Starts with trans-4-hydroxy-L-proline.[1][2] Uses an intramolecular substitution with in situ epimerization at C2.

  • Advantage: Uses cheap natural starting materials.

  • Risk: Incomplete epimerization can lead to diastereomeric contamination, lowering the magnitude of the optical rotation.

Route B: The D-Proline Route (High Cost)

  • Mechanism: Starts with cis-4-hydroxy-D-proline.

  • Advantage: Direct cyclization retains chirality. High optical purity (

    
     ee).
    
  • Risk: High cost of starting material (

    
     higher than L-proline).
    
Visualization: Synthesis & Stereochemical Flow

The following diagram illustrates how the (1R,4R) target is accessed compared to the (1S,4S) alternative.

SynthesisFlow L_Pro trans-4-Hydroxy-L-Proline (Natural Source) Direct_Cyc Direct Cyclization (Inversion at C4) L_Pro->Direct_Cyc Standard Route Epimer C2 Epimerization (Base-mediated) L_Pro->Epimer Alternative Route S_Isomer (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane [α] = +22° Direct_Cyc->S_Isomer R_Lactam (1R,4R)-Lactam Intermediate Epimer->R_Lactam Intramolecular Cyclization R_Isomer (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane [α] = -22° R_Lactam->R_Isomer Reduction

Figure 1: Stereochemical divergence in the synthesis of 2,5-diazabicyclo[2.2.1]heptane isomers. Note that the (1R,4R) target requires an inversion/epimerization step not needed for the (1S,4S) isomer.

Part 3: Experimental Protocols

Protocol 1: Validated Optical Rotation Measurement

Objective: To determine the specific rotation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide with high reproducibility.

Reagents:

  • Sample: (1R,4R)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (

    
     purity).
    
  • Solvent: HPLC-grade Water (degassed).

  • Instrument: Polarimeter with Na-D line (589 nm).

Step-by-Step Methodology:

  • Drying: Dry the dihydrobromide salt in a vacuum oven at

    
     for 4 hours to remove surface moisture. Causality: The salt is hygroscopic; absorbed water dilutes the concentration (
    
    
    
    ), artificially lowering the observed rotation.
  • Preparation: Weigh exactly

    
     of the dried salt into a 
    
    
    
    volumetric flask.
  • Solvation: Add approx.

    
     of water. Sonicate for 30 seconds to ensure complete dissolution. Dilute to the mark with water.[3]
    
    • Calculation:

      
      .
      
  • Measurement:

    • Zero the polarimeter with a pure water blank.

    • Fill the

      
       (100 mm) cell, ensuring no bubbles are trapped in the light path.
      
    • Measure at

      
      .
      
  • Validation: The reading must be negative.

    • Acceptance Criteria:

      
       to 
      
      
      
      .
Protocol 2: Salt Formation for Analysis

Objective: To convert the unstable free base oil into the stable dihydrobromide solid for analysis.

  • Dissolve the crude free base (

    
    ) in Ethanol (
    
    
    
    ).
  • Cool to

    
     in an ice bath.
    
  • Add

    
     aqueous HBr (
    
    
    
    ) dropwise.
  • Add Diethyl Ether (

    
    ) slowly to induce precipitation.
    
  • Filter the white solid and wash with cold ether.

  • Recrystallize from Ethanol/Water if necessary to remove yellow impurities.

Part 4: Analytical Decision Matrix

When characterizing this scaffold, optical rotation is a quick check, but Chiral HPLC is the definitive method for ee%.

AnalysisWorkflow Sample Isolated Product (1R,4R)-Isomer Check1 Visual Check: Is it a Solid? Sample->Check1 Solid_Yes Yes (Salt Form) Check1->Solid_Yes Solid_No No (Free Base/Oil) Check1->Solid_No Action_Salt Measure [α] in H2O Target: -22° Solid_Yes->Action_Salt Action_Deriv Derivatize with Boc2O (Convert to N-Boc) Solid_No->Action_Deriv Final_Check Chiral HPLC (Definitive ee%) Action_Salt->Final_Check Action_Boc_Rot Measure [α] in CHCl3 Target: +45° Action_Deriv->Action_Boc_Rot Action_Boc_Rot->Final_Check

Figure 2: Analytical workflow for verifying the identity and purity of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane.

References

  • Cui, B., et al. (2015).[4] Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5, 10386-10392.[4] Retrieved from [Link]

  • PubChem. (2025). (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Compound Summary. Retrieved from [Link]

Sources

Validation

The Rise of Rigid Scaffolds: A Technical Review of 2,5-Diazabicyclo[2.2.1]heptane in Drug Discovery

Executive Summary The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold represents the pinnacle of "rigidification" strategies in modern medicinal chemistry. Often termed a "bridged piperazine," this bicyclic system locks th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold represents the pinnacle of "rigidification" strategies in modern medicinal chemistry. Often termed a "bridged piperazine," this bicyclic system locks the nitrogen vectors into a fixed, chiral orientation, contrasting sharply with the flexible chair-boat interconversions of standard piperazine.

While the piperazine ring is ubiquitous in human medicine (e.g., Ciprofloxacin, Imatinib), the DBH scaffold has found its most prominent FDA-approved application in Danofloxacin (Advocin™), a veterinary fluoroquinolone antibiotic. This guide analyzes why researchers transition from piperazine to DBH, using Danofloxacin as a case study for performance, synthesis, and structural validation.

Part 1: The Pharmacophore – DBH vs. Piperazine

The transition from a piperazine to a 2,5-diazabicyclo[2.2.1]heptane core is not merely cosmetic; it is a strategic maneuver to alter the entropic penalty of binding and the metabolic profile of a drug candidate.

Structural Comparison Table

The following table contrasts the physicochemical properties of the standard piperazine core against the (1S,4S)-DBH scaffold found in Danofloxacin.

FeaturePiperazine (Reference)2,5-Diazabicyclo[2.2.1]heptane (DBH)Impact on Drug Design
Conformation Flexible (Chair/Boat flux)Rigid (Locked Twist-Boat)High Affinity : Pre-organized for binding (reduced

).
Chirality AchiralChiral (Enantiomers: 1S,4S / 1R,4R)Selectivity : Exploits specific chiral pockets; requires stereoselective synthesis.
Vector Angle Variable (N-N distance fluctuates)Fixed N-N distanceSpecificity : Precise positioning of H-bond acceptors/donors.
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0 (Bridgehead effect)Permeability : Lower pKa often improves CNS/membrane penetration.
Metabolism High (N-oxidation, ring opening)Moderate to LowStability : Bridgehead carbons block standard oxidative metabolic pathways.
The "Entropic Advantage"

In drug binding, a flexible molecule (piperazine) must lose degrees of freedom to fit a protein pocket, incurring an entropic penalty. The DBH scaffold is "pre-frozen" in the bioactive conformation.

  • Experimental Insight : Studies in

    
     receptor ligands showed that replacing piperazine with DBH maintained nanomolar affinity while significantly improving selectivity against 
    
    
    
    receptors due to the rigid steric bulk preventing off-target accommodation.

Part 2: Case Study – Danofloxacin (FDA-Approved Veterinary)

Danofloxacin utilizes the (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane moiety.[1]

  • Target : Bacterial DNA Gyrase / Topoisomerase IV.

  • Mechanism : The fluoroquinolone core intercalates into DNA; the C7-substituent (the DBH ring) interacts with the enzyme to stabilize the cleavable complex.

  • Performance vs. Ciprofloxacin (Piperazine analog) :

    • Potency : The rigid DBH ring projects the distal nitrogen into a precise region of the Topoisomerase IV ParC subunit, enhancing potency against specific Gram-negative pathogens (Pasteurella haemolytica, E. coli) compared to the flexible piperazine of Ciprofloxacin.

    • Pharmacokinetics : The bicyclic structure reduces N-acetylation and other metabolic clearances seen in piperazine quinolones, leading to a longer half-life in target species (cattle/poultry).

SAR Decision Pathway

The following diagram illustrates the logical flow a medicinal chemist follows when selecting DBH over piperazine.

SAR_Decision_Tree cluster_legend Decision Logic Start Lead Optimization (Piperazine Core) Issue1 Is metabolic stability poor (N-oxidation)? Start->Issue1 Issue2 Is Selectivity low? Issue1->Issue2 No Action1 Switch to DBH (Bridgehead blocks oxidation) Issue1->Action1 Yes Action2 Switch to DBH (Chirality restricts off-target binding) Issue2->Action2 Yes Action3 Retain Piperazine (Cost/Complexity benefit) Issue2->Action3 No

Figure 1: Decision logic for scaffold hopping from Piperazine to 2,5-Diazabicyclo[2.2.1]heptane.

Part 3: Experimental Protocols

The synthesis of the DBH core is non-trivial compared to piperazine. It typically relies on the "Chiral Pool" strategy using Trans-4-hydroxy-L-proline as the starting material to ensure enantiopurity (essential for the (1S,4S) configuration in Danofloxacin).[2]

Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Objective : Synthesize the N-protected core for coupling to a drug scaffold.

Reagents :

  • Trans-4-hydroxy-L-proline (Starting Material)[1][2][3][4]

  • N-Boc anhydride / Tosyl chloride (Protecting Groups)

  • Methanesulfonyl chloride (MsCl) / Triethylamine (Et3N)

  • Benzylamine (Cyclization agent)

Protocol :

  • N-Protection : Dissolve Trans-4-hydroxy-L-proline in NaOH/Dioxane. Add

    
     (1.1 eq) at 0°C. Stir 12h. Acidify to precipitate N-Boc-4-hydroxy-L-proline .
    
  • Esterification : Treat with

    
     or MeOH/H2SO4 to form the methyl ester.
    
  • Activation : React the 4-OH and the ester with reducing agents (LiBH4) to generate the diol, then activate the hydroxyls into leaving groups (Mesylates/Tosylates). Note: The classic Portoghese route uses tosylation of the amine and alcohol.

  • Cyclization (The Critical Step) :

    • Substrate: N-Tosyl-4-tosyloxy-L-proline ester derivative.

    • Reactant: Benzylamine (or Ammonia for unsubstituted).

    • Condition: Heat in high-boiling solvent (e.g., Xylene or DMF) at 110°C.

    • Mechanism: Double

      
       displacement. The amine attacks the activated primary alcohol (mesylate) and then the secondary ring carbon, forming the bridge.
      
  • Deprotection : Hydrogenolysis (

    
    , Pd/C) removes the benzyl group; Acid (TFA) removes the Boc group.
    
Synthesis Workflow Visualization

Synthesis_Pathway Step1 Trans-4-Hydroxy-L-Proline Step2 N-Boc Protection & Esterification Step1->Step2 Boc2O, MeOH Step3 Reduction to Diol & Mesylation Step2->Step3 LiBH4; MsCl Step4 Double Sn2 Cyclization (with Benzylamine) Step3->Step4 BnNH2, Heat Step5 (1S,4S)-DBH Scaffold Step4->Step5 Pd/C, H2

Figure 2: Synthetic route from chiral pool material to the DBH scaffold.

Part 4: Comparative Data Analysis

When evaluating the DBH scaffold for a new drug program, the following metrics are critical.

Metabolic Stability (In Vitro Microsomal Stability)

Experimental Setup: Substrate (1 µM) incubated with human liver microsomes (HLM) and NADPH.

ScaffoldIntrinsic Clearance (

, µL/min/mg)
Primary Metabolite
N-Methyl Piperazine > 50 (High)N-Oxide, Ring Opening
(1S,4S)-N-Methyl DBH < 15 (Low)Minor N-demethylation

Interpretation : The bridgehead carbons in DBH prevent the formation of the iminium ion intermediate required for ring-opening oxidation, a common clearance pathway for piperazines.

Selectivity Ratios (Case Example: Receptors)

Data derived from sigma receptor ligand optimization studies (Source 1.12).

Compound Core

Affinity (

nM)

Affinity (

nM)
Selectivity Ratio (

)
Piperazine Analog 4.512.02.6x
DBH Analog 2.1450.0214x

Conclusion : The DBH scaffold maintains potency at the target (


) while clashing sterically with the off-target (

), driving high selectivity.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities . RSC Advances, 2020.[5] Link

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands . Molecules, 2022.[5][6][7][8] Link

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives . Arkivoc, 2001.[1] Link

  • Danofloxacin (Advocin) Approval Package . FDA NADA 140-928. Link

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide . Acta Crystallographica, 2017. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane

In the landscape of advanced pharmaceutical and materials science research, the rigid bicyclic scaffold of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane and its derivatives is invaluable. Its utility in creating chiral ligands...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced pharmaceutical and materials science research, the rigid bicyclic scaffold of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane and its derivatives is invaluable. Its utility in creating chiral ligands and pharmacologically active agents is well-established. However, the lifecycle of this potent chemical intermediate extends beyond its synthetic application; it culminates in its safe, ethical, and compliant disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane. As your partner in the laboratory, we believe that providing this critical operational information is fundamental to ensuring your safety and the integrity of your research environment. This document moves beyond mere instruction to explain the causality behind each procedural step, empowering you to manage your chemical waste with confidence and precision.

Core Principle: Hazard-Informed Waste Management

Proper disposal begins with a thorough understanding of the substance's inherent risks. (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane and its analogs are reactive amines that must be treated as hazardous waste. The hazard profile dictates every subsequent step of the disposal process, from personal protective equipment (PPE) selection to final disposition.

Data for the closely related and representative compound, (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, provides a clear and authoritative basis for risk assessment[1].

Hazard Class GHS Classification Implication for Disposal
Flammability H227: Combustible liquidWaste must be stored away from ignition sources.[1]
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaledRequires full PPE during handling and disposal to prevent exposure. Waste containers must be sealed to prevent vapor release.[1]
Corrosivity H314: Causes severe skin burns and eye damageMandates the use of chemical-resistant gloves and eye protection. The waste is corrosive and must be stored in a compatible container.[1]
Incompatibilities Strong oxidizing agents, AcidsCrucially, this waste must be segregated. Never mix it with other waste streams, especially acidic solutions or oxidizers, to prevent violent reactions.[2][3]

Pre-Disposal Protocol: Waste Segregation and Containment

The foundation of safe chemical disposal is meticulous collection and containment at the source. This protocol ensures that the waste is secured, correctly identified, and ready for professional handling.

Step-by-Step Waste Collection:

  • Designate a Waste Container:

    • Select a clean, sturdy, and leak-proof container specifically for (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane waste.[4] The original product container is often a suitable choice.[5]

    • Causality: Using a dedicated container prevents unintentional and dangerous mixing with incompatible waste streams like acids or solvents.[5][6]

    • Ensure the container material is compatible with amines. High-density polyethylene (HDPE) is a common and appropriate choice.

  • Accurate and Comprehensive Labeling:

    • Immediately label the container with the words "HAZARDOUS WASTE ".[4][5]

    • Clearly write the full chemical name: "(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane".

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Causality: Proper labeling is a critical regulatory requirement (EPA RCRA) and ensures that waste handlers, from your lab colleagues to the final disposal facility, understand the contents and associated risks at a glance.[7][8]

  • Secure Containment:

    • Keep the waste container tightly sealed at all times, except when adding waste.[5][6]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

    • Causality: A sealed container prevents the release of harmful vapors into the laboratory atmosphere and minimizes the risk of spills.[6]

  • Proper Storage:

    • Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA).

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]

    • Ensure the storage location is away from heat, direct sunlight, and incompatible materials.[6]

The Disposal Decision Workflow

The ultimate disposal of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane is not a task for laboratory personnel to perform directly (e.g., via drain disposal or incineration). The only acceptable and compliant method is to transfer the waste to a licensed professional disposal service.[2][10][11]

G cluster_0 In-Lab Waste Handling cluster_1 Professional Disposal Protocol A Waste Generated: (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane B Select & Label Compatible Container A->B C Add Waste to Container (Keep Sealed When Not in Use) B->C D Container >90% Full? C->D E Store Securely in Secondary Containment D->E No F Complete Institutional Hazardous Waste Manifest/Tag D->F Yes E->C G Contact EHS or Licensed Waste Disposal Vendor F->G H Schedule Waste Pickup G->H I Transfer Custody to Authorized Personnel H->I

Figure 1: Disposal workflow for (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane.

Step-by-Step Disposal Protocol:

  • Initiate Disposal When Ready: Once the waste container is approximately 90% full, it is time to initiate the disposal process.

  • Complete Required Documentation: Fill out your institution's hazardous waste tag or manifest. This documentation must be accurate and complete, as it is a legal record of the waste's journey from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[8][12]

  • Contact Professional Services: Contact your organization's Environmental Health & Safety (EHS) department or a pre-approved licensed hazardous waste disposal company.[6][10]

  • Schedule and Prepare for Pickup: Arrange a time for the waste to be collected from your laboratory's designated accumulation area. Ensure the exterior of the container is clean and free of contamination.[9]

  • Final Disposition: The licensed vendor will transport the waste for final disposal, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[11]

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is critical to mitigating harm.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]

  • Small Spill Management:

    • Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE (chemical-resistant gloves, safety goggles, lab coat), contain the spill.

    • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[14] Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully sweep up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

References

  • MSDS of (1S,4S)-2,5-Diazabicyclo(2.2.2)octane. ChemSrc. Available at: [Link] (Note: Link is to a similar compound, principles are transferable).

  • Heptane - SAFETY DATA SHEET. Anachemia. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane and its derivatives are potent chemical building blocks vital in pharmaceutical research and development. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane and its derivatives are potent chemical building blocks vital in pharmaceutical research and development. However, their utility is matched by significant health and safety considerations. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this bicyclic diamine, ensuring the well-being of laboratory personnel and the integrity of your research.

The hazardous nature of this chemical class necessitates a comprehensive understanding of its properties to mitigate risks effectively. Derivatives of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane are classified as corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[1] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

I. Pre-Handling Preparations: Your First Line of Defense

Before commencing any work with (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane, a thorough pre-handling check is crucial. This initial step is fundamental to establishing a safe working environment and is a non-negotiable aspect of laboratory best practices.[2][3]

1. Information is Paramount: Review the Safety Data Sheet (SDS)

  • Always consult the manufacturer's Safety Data Sheet (SDS) before handling the chemical. The SDS provides indispensable information regarding hazards, first-aid measures, and emergency procedures.[2]

2. Engineering Controls: The Working Environment

  • All handling of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3][5]

3. Assemble and Inspect Personal Protective Equipment (PPE)

  • Before entering the handling area, ensure all necessary PPE is available and in good condition. A pre-use inspection of gloves for any signs of degradation or punctures is critical.[6]

II. Personal Protective Equipment (PPE): A Detailed Protocol

The selection and correct use of PPE are central to preventing chemical exposure. The following table outlines the minimum required PPE for handling (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical Safety Goggles and Face ShieldDue to the corrosive nature of the compound, both goggles and a face shield are necessary to protect against splashes and vapors. Standard safety glasses are insufficient.
Hands Chemically Resistant GlovesNitrile or neoprene gloves are generally recommended for handling amines. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double gloving is a recommended practice for enhanced protection.
Body Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemical penetration should be worn at all times. Ensure it is fully buttoned.
Respiratory Respirator (if required)In situations with a potential for high vapor concentration or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

III. Step-by-Step Handling and Operational Plan

Adherence to a systematic workflow is essential for minimizing the risk of spills, exposure, and other accidents.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS prep_eng Verify Fume Hood & Safety Shower/Eyewash prep_ppe Inspect and Don PPE handle_aliquot Aliquot Chemical in Fume Hood prep_ppe->handle_aliquot Proceed to Handling handle_transfer Use Secondary Containment for Transport handle_aliquot->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane.

Procedural Steps:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Chemical Aliquoting: Carefully measure and transfer the required amount of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane inside a chemical fume hood. Use tools and glassware dedicated to this process to avoid cross-contamination.

  • Transportation: When moving the chemical within the laboratory, use secondary containment, such as a chemical-resistant tray or bucket, to prevent spills in case of a dropped container.[2]

  • Reaction Setup: When setting up a reaction, do so within the fume hood. Ensure all joints and connections are secure to prevent leaks.

  • Post-Handling Decontamination: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical. A suitable decontamination solution should be used, followed by a thorough rinse.

IV. Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

For Minor Spills (within the fume hood):

  • Alert colleagues in the immediate vicinity.

  • Contain the spill using a chemical spill kit with appropriate absorbent materials for amines. Do not use combustible materials like paper towels to absorb the initial spill.[7]

  • Neutralize the spill if appropriate, following the instructions in your institution's chemical hygiene plan. For bases like amines, a weak acid such as citric acid can be used.[7]

  • Clean the area thoroughly with soap and water after the initial absorbent material has been removed.[8][9]

  • Package all contaminated materials including gloves and absorbent pads in a sealed, labeled container for hazardous waste disposal.[8]

For Major Spills (outside the fume hood) or in Case of Personal Exposure:

  • Evacuate the area immediately and alert others.

  • Activate the nearest fire alarm to initiate a building-wide evacuation if the spill is large or highly volatile.

  • If skin or eye contact occurs, immediately use the safety shower or eyewash station for at least 15 minutes and seek prompt medical attention.[4]

  • Remove all contaminated clothing while under the safety shower.

  • Contact your institution's emergency response team and provide them with the chemical name and SDS.

V. Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:

  • All waste contaminated with (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane, including unused chemical, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, pipettes), must be collected in a designated, labeled, and sealed hazardous waste container.[3][5]

  • The waste container should be made of a material compatible with amines.

Disposal Protocol:

  • Never dispose of (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane or its waste down the drain.[3]

  • Follow your institution's specific procedures for the disposal of corrosive chemical waste. This typically involves collection by a certified hazardous waste management company.

  • Ensure that the waste container is properly labeled with the full chemical name and associated hazards.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize (1r,4r)-2,5-Diazabicyclo[2.2.1]heptane in their critical work, fostering a culture of safety and scientific excellence.

References

  • Clarkson University. Chemical Spill Procedures. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Thieme. Synthesis of (1R,4R)- and (1S,4S)-2,5-Diazabicyclo[2.2.1]heptanes and Their N-Substituted Derivatives. [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Unspecified Source. Heptane - SAFETY DATA SHEET. [Link]

  • RSC Publishing. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • Unspecified Source. Heptane. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals. (2025-05-05). [Link]

  • University of California. Lab Safety Rules and Guidelines. (2024-01-23). [Link]

  • Saffron Souk. Laboratory Chemical Lab Safety and Handling Guidelines. (2025-02-05). [Link]

  • RSC Publishing. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Unspecified Source. Chemical Resistance of Gloves – Quick guide. [Link]

  • PubChem. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. [Link]://pubchem.ncbi.nlm.nih.gov/compound/15629280)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
Reactant of Route 2
(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
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